Fmoc-1,6-diaminohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXOHINXQUNLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the exact mass of Fmoc-1,6-diaminohexane?
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-1,6-diaminohexane
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides a detailed analysis of the mass and structural characteristics of this compound, a key building block in peptide synthesis and bioconjugation.
Quantitative Data Summary
The physicochemical properties of this compound are detailed below. The compound is commonly available as a free base and as a hydrochloride salt. The "Exact Mass" refers to the monoisotopic mass of the free base, calculated using the mass of the most abundant isotope of each element.
| Property | This compound (Free Base) | This compound (HCl Salt) |
| Molecular Formula | C₂₁H₂₆N₂O₂ | C₂₁H₂₆N₂O₂ · HCl[1][2][3] |
| Average Molecular Weight | 338.44 g/mol | ~374.9 g/mol [1][2][3] |
| Exact (Monoisotopic) Mass | 338.19943 Da | Not Applicable |
Methodology for Mass Determination
The exact mass of this compound (free base) is calculated from its molecular formula (C₂₁H₂₆N₂O₂) by summing the monoisotopic masses of its constituent atoms:
-
Carbon (C): 21 * 12.0000000 Da
-
Hydrogen (H): 26 * 1.0078250 Da
-
Nitrogen (N): 2 * 14.0030740 Da
-
Oxygen (O): 2 * 15.9949146 Da
This calculation yields a precise monoisotopic mass of 338.19943 Da . This value is critical for high-resolution mass spectrometry analysis, enabling unambiguous identification of the molecule.
Structural Representation
The logical structure of this compound consists of two primary components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 1,6-diaminohexane linker. The Fmoc group is attached to one of the amino groups of the hexane (B92381) linker, leaving the other amino group free for subsequent chemical reactions.
References
A Technical Guide to the Synthesis and Purification of Fmoc-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). This compound is a valuable building block in peptide synthesis and drug development, serving as a linker or spacer to introduce an aminohexyl side chain.[1] The methodologies detailed below are designed to be reproducible in a standard laboratory setting.
Synthesis of this compound
The primary challenge in synthesizing mono-Fmoc-1,6-diaminohexane is the selective protection of one of the two primary amine groups of 1,6-diaminohexane. A common strategy to favor mono-substitution is to use a significant excess of the diamine relative to the Fmoc-donating reagent. This ensures that the Fmoc-reagent is more likely to react with an unprotected diamine molecule rather than the remaining free amine of an already mono-substituted molecule.
The reaction involves the nucleophilic attack of the amino group of 1,6-diaminohexane on the electrophilic carbonyl carbon of an N-(9-fluorenylmethoxycarbonyl) active ester, such as 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu).
Purification Strategies
Purification of the crude product is essential to remove unreacted starting materials, particularly the excess 1,6-diaminohexane, and any di-Fmoc-substituted by-product. The final product is often isolated as the hydrochloride salt to improve its stability and handling characteristics.[1][2] The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization : This is an effective method for purifying the final product if it is a solid. The choice of solvent is critical; a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for Fmoc-protected amino compounds include ethyl acetate (B1210297)/hexane (B92381) and dichloromethane/heptane (B126788).
-
Column Chromatography : Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the mono-Fmoc product from the di-Fmoc by-product and other impurities. The separation is based on the different polarities of the compounds. The non-polar di-Fmoc product will elute first, followed by the more polar mono-Fmoc product. The highly polar unreacted diamine will remain on the baseline.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound hydrochloride.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl | [1] |
| Molecular Weight | 374.9 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | ~160 °C | [1] |
| Purity (Typical) | ≥98% (TLC), ≥99% (HPLC) | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
This protocol is based on the slow addition of Fmoc-OSu to an excess of 1,6-diaminohexane.
Materials:
-
1,6-Diaminohexane (H₂N(CH₂)₆NH₂)
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-diaminohexane (5.0 equivalents) in anhydrous DCM (10 mL per gram of diamine).
-
Add DIPEA (1.2 equivalents) to the solution and stir.
-
Dissolve Fmoc-OSu (1.0 equivalent) in anhydrous DCM (15 mL per gram of Fmoc-OSu).
-
Add the Fmoc-OSu solution dropwise to the stirring diamine solution over 1-2 hours at room temperature.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Hexane or Heptane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient solvent system. Start with a low polarity mixture (e.g., 100% DCM or Hexane/EtOAc 9:1) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% MeOH in DCM).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure mono-Fmoc product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Materials:
-
Purified this compound (from chromatography)
-
Ethyl acetate (EtOAc)
-
Hexane or Heptane
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether (2M solution)
Procedure:
-
Dissolve the purified product in a minimum amount of hot ethyl acetate.
-
Slowly add hexane or heptane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.[2]
-
Collect the crystals by vacuum filtration and wash with cold hexane.
-
To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.
Workflow and Process Visualization
The following diagrams illustrate the synthesis and purification workflow.
Caption: Overall workflow for the synthesis and purification of this compound·HCl.
References
Technical Guide: Solubility of Fmoc-1,6-diaminohexane in DMF and NMP
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker commonly used in solid-phase peptide synthesis (SPPS) and the development of complex bioconjugates.[1] Its structure consists of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amine, a free amine (as a hydrochloride salt), and a six-carbon aliphatic spacer.[2] The solubility of this linker in appropriate solvents is critical for ensuring efficient and complete coupling reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are polar aprotic solvents widely used in SPPS for their excellent solvating properties for protected amino acids and resins.[3] This guide provides a technical overview of the solubility characteristics of this compound and presents a standardized protocol for its quantitative determination.
Theoretical Solubility Assessment
The solubility of a compound is dictated by its molecular structure and the properties of the solvent.
-
Solute (this compound hydrochloride):
-
Fmoc Group: Large, nonpolar, and aromatic, contributing to solubility in organic solvents.
-
Hexane (B92381) Chain: A flexible, nonpolar aliphatic chain.
-
Amine Hydrochloride: A polar, ionic group that enhances solubility in polar solvents. The presence of the hydrochloride salt form is particularly significant.
-
-
Solvents (DMF and NMP):
-
Both are highly polar, aprotic solvents capable of solvating a wide range of organic molecules and some salts. They are effective at dissolving protected amino acids and swelling the polymer supports used in SPPS.[3]
-
Expected Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in both DMF and NMP. The large organic structure (Fmoc group and hexane chain) favors dissolution in organic media, while the polar amine salt can be effectively solvated by these polar aprotic solvents. However, precise quantitative solubility can be influenced by factors such as temperature, water content of the solvent, and the exact purity of the solute. While specific quantitative data is not readily published, empirical determination is straightforward.
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility, the isothermal equilibrium method is commonly employed. This involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
3.1. Materials and Reagents
-
This compound hydrochloride (≥98% purity)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Scintillation vials or glass test tubes with screw caps
-
Magnetic stirrer and stir bars or a shaker/rotator
-
Temperature-controlled incubator or water bath
-
Analytical balance (± 0.1 mg)
-
Centrifuge capable of holding vials/tubes
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a vacuum oven for gravimetric analysis.
3.2. Methodology
-
Preparation: Set the incubator or water bath to the desired experimental temperature (e.g., 25 °C).
-
Addition of Solute: Add an excess amount of this compound hydrochloride to a pre-weighed vial. An excess is necessary to ensure a saturated solution is formed.
-
Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent (DMF or NMP) into the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled environment on a shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature to allow undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Quantification:
-
Gravimetric Method: Carefully pipette a precise volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed, dry vial. Evaporate the solvent completely under a high vacuum at an elevated temperature. Once dry, weigh the vial containing the solute residue. The difference in weight corresponds to the mass of the dissolved compound.
-
HPLC Method: Prepare a series of calibration standards of known concentrations of the compound in the same solvent. Pipette a precise volume of the clear supernatant, dilute it to fall within the calibration range, and analyze it by HPLC. Determine the concentration from the calibration curve.
-
-
Calculation: Calculate the solubility using the data obtained.
-
Gravimetric: Solubility (g/L) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 1000
-
HPLC: Solubility (g/L) = Concentration from HPLC (g/L) * Dilution Factor
-
The entire process is illustrated in the workflow diagram below.
Data Presentation
The results from the experimental protocol should be recorded in a clear, tabular format to allow for easy comparison. Researchers should use this table to log their empirically determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L)* | Method | Notes |
| DMF | 25 | User Data | User Data | Gravimetric/HPLC | e.g., Anhydrous solvent used |
| NMP | 25 | User Data | User Data | Gravimetric/HPLC | e.g., Slight warming observed |
| DMF | 40 | User Data | User Data | Gravimetric/HPLC | |
| NMP | 40 | User Data | User Data | Gravimetric/HPLC |
*Molar solubility is calculated using the molecular weight of this compound hydrochloride (374.90 g/mol ).[4]
Conclusion
While this compound is theoretically well-suited for dissolution in DMF and NMP, precise quantitative solubility data is essential for optimizing reaction conditions, especially for automated synthesis platforms where reagent precipitation can cause system failure. The provided experimental workflow offers a robust and reliable method for researchers to determine these values in their own laboratory settings. Accurate solubility data is a cornerstone of reproducible and high-yield synthesis in peptide and bioconjugate chemistry.
References
Navigating the Spectroscopic Landscape of Fmoc-1,6-diaminohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). Due to the absence of experimentally acquired and published spectra, this document leverages high-quality predicted data to offer valuable insights for researchers working with this compound in peptide synthesis, drug development, and materials science. The guide also outlines a general experimental protocol for acquiring NMR spectra and visualizes the analytical workflow.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for this compound are summarized below. These values were calculated based on established algorithms that consider the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity |
| H-9 (Fmoc) | 7.80 | d |
| H-4, H-5 (Fmoc) | 7.65 | d |
| H-1, H-8 (Fmoc) | 7.42 | t |
| H-2, H-7 (Fmoc) | 7.33 | t |
| H-1' (Hexane) | 3.15 | t |
| H-6' (Hexane) | 2.70 | t |
| H-2', H-5' (Hexane) | 1.50 | m |
| H-3', H-4' (Hexane) | 1.35 | m |
| NH (Carbamate) | 5.00 | t |
| NH₂ (Amine) | 1.20 | s (broad) |
Solvent: CDCl₃. Predicted using NMRDB.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (ppm) |
| C=O (Fmoc) | 156.5 |
| C-4a, C-4b (Fmoc) | 143.9 |
| C-8a, C-9a (Fmoc) | 141.3 |
| C-1, C-8 (Fmoc) | 127.7 |
| C-2, C-7 (Fmoc) | 127.0 |
| C-3, C-6 (Fmoc) | 125.0 |
| C-4, C-5 (Fmoc) | 120.0 |
| C-9 (Fmoc) | 47.3 |
| C-1' (Hexane) | 41.0 |
| C-6' (Hexane) | 40.5 |
| C-2' (Hexane) | 30.0 |
| C-5' (Hexane) | 29.5 |
| C-3' (Hexane) | 26.5 |
| C-4' (Hexane) | 26.0 |
Solvent: CDCl₃. Predicted using NMRDB.org.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of a compound like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. However, modern spectrometers can often reference the spectrum to the residual solvent peak.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure optimal signal transmission.
-
Shimming: To achieve a homogeneous magnetic field across the sample volume, a process called shimming is performed. This minimizes peak broadening and distortion, leading to higher resolution spectra.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the longitudinal magnetization to recover.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Spectral Width: A spectral width of around 200-220 ppm is standard for most organic compounds.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Infrared Spectroscopy of Fmoc-1,6-diaminohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). This bifunctional linker is a critical component in solid-phase peptide synthesis, drug delivery systems, and the development of novel biomaterials. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and monitoring of chemical transformations. This document outlines the characteristic vibrational frequencies, detailed experimental protocols for obtaining high-quality spectra, and logical workflows for analysis.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the carbamate (B1207046) linkage, the aliphatic hexane (B92381) chain, and the terminal primary amine. While a definitive spectrum for this specific compound is not publicly available, a comprehensive analysis of analogous Fmoc-protected amines and amino acids provides a reliable framework for interpreting its IR spectrum.
The expected characteristic infrared absorption peaks for this compound are summarized in the table below. These values are compiled from spectral data of structurally similar compounds and established vibrational frequency ranges for relevant functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium | Two distinct peaks are expected for the primary amine. |
| Carbamate (NH-C=O) | N-H Stretching | ~3330 | Medium | Often appears as a single, sharp peak. |
| Aromatic (Fluorenyl) | C-H Stretching | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |
| Aliphatic (Hexane) | C-H Stretching | 2950 - 2850 | Strong | Intense absorptions from the methylene (B1212753) groups of the hexane chain. |
| Carbamate | C=O Stretching (Amide I) | 1700 - 1678 | Strong | A very strong and characteristic absorption for the carbamate carbonyl. |
| Aromatic (Fluorenyl) | C=C Stretching (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium | Multiple bands are expected due to the aromatic system. |
| Carbamate/Amine | N-H Bending (Amide II) | ~1535 | Medium | Involves C-N-H bending. |
| Aliphatic (Hexane) | C-H Bending (Scissoring) | 1470 - 1450 | Medium | |
| Carbamate | C-O Stretching | ~1230 | Medium | |
| Aromatic (Fluorenyl) | C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes indicate substitution patterns. |
Note: The exact peak positions and intensities can be influenced by the sample state (solid or solution), intermolecular interactions such as hydrogen bonding, and the specific instrumentation used.
Experimental Protocols
Obtaining a high-quality infrared spectrum of solid this compound requires appropriate sample preparation. The following are detailed methodologies for common techniques.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This is often the simplest and most rapid method for acquiring an IR spectrum of a solid sample.
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a transparent matrix.
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Sample Holder: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.
-
Post-Analysis: Dispose of the KBr pellet. Thoroughly clean the mortar, pestle, and die set.
Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile organic solvent.
-
Sample Dissolution: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Film Deposition: Place a drop of the resulting solution onto one face of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.
-
Sample Holder: Place the salt plate in the appropriate sample holder in the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum.
-
Cleaning: After the measurement, clean the salt plate by washing it with a suitable solvent and drying it thoroughly.
Visualized Workflows and Molecular Structure
To aid in the understanding of the experimental process and the molecular basis of the IR spectrum, the following diagrams are provided.
Caption: Experimental workflow for obtaining an IR spectrum of this compound.
Caption: Key functional groups in this compound and their corresponding IR vibrations.
Purity Analysis of Fmoc-1,6-diaminohexane by HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane) is a critical building block in solid-phase peptide synthesis (SPPS) and various bioconjugation applications. The purity of this reagent is paramount, as impurities can lead to the formation of deletion sequences, capped peptides, or other modified byproducts, significantly impacting the yield and purity of the final therapeutic or research-grade peptide. This technical guide provides a comprehensive overview of the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), including a detailed experimental protocol, discussion of potential impurities, and a workflow for quality control.
Understanding Potential Impurities
The synthesis of mono-Fmoc-1,6-diaminohexane typically involves the reaction of 1,6-diaminohexane with a slight molar excess of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). The desired product is the mono-substituted diamine. However, several process-related impurities can arise, including:
-
1,6-Diaminohexane: Unreacted starting material. Its presence can lead to the formation of peptide dimers or other cross-linked species during synthesis.
-
Bis-Fmoc-1,6-diaminohexane: The product of di-substitution, where both amino groups of the diamine have reacted with the Fmoc-protecting group. This impurity acts as a chain terminator in peptide synthesis.
-
Fmoc-OH (9-Fluorenylmethanol): A byproduct of the hydrolysis of the Fmoc-Cl or Fmoc-OSu reagent.
-
Other related substances: Byproducts from the synthesis of the Fmoc-reagent itself or from side reactions during the protection of the diamine.
The ability to separate and quantify these potential impurities is the primary goal of the HPLC purity analysis.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This section details a robust method for the purity analysis of this compound using reverse-phase HPLC. The method is designed to provide excellent separation of the main component from its potential impurities.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Sample Diluent | Acetonitrile/Water (1:1, v/v) |
| Autosampler Vials | 2 mL glass vials with PTFE septa |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the Sample Diluent (Acetonitrile/Water, 1:1).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the Sample Diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Interpretation
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A typical high-purity sample of this compound will show a major peak with a retention time of approximately 15-20 minutes under these conditions. Potential impurities will elute at different retention times. For example, the more polar 1,6-diaminohexane will have a much shorter retention time, while the more non-polar bis-Fmoc-1,6-diaminohexane will have a longer retention time.
Table 4: Expected Retention Times of this compound and Potential Impurities
| Compound | Expected Retention Time (min) |
| 1,6-Diaminohexane | Early eluting (e.g., < 5 min) |
| Fmoc-OH | Intermediate |
| This compound | Main Peak (e.g., 15-20 min) |
| Bis-Fmoc-1,6-diaminohexane | Late eluting (e.g., > 20 min) |
Note: The exact retention times can vary depending on the specific HPLC system, column batch, and mobile phase preparation.
Workflow and Visualization
The following diagrams illustrate the overall workflow for the purity analysis of this compound and the logical relationship of the components in the HPLC system.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Diagram of the HPLC System Components.
Conclusion
The purity of this compound is a critical quality attribute that directly influences the success of peptide synthesis and other bioconjugation applications. The reverse-phase HPLC method detailed in this guide provides a reliable and robust approach for the quantitative determination of purity and the identification of potential process-related impurities. By implementing a stringent quality control workflow, researchers and drug development professionals can ensure the integrity of their starting materials, leading to higher quality final products and more reproducible scientific outcomes.
Methodological & Application
Application Notes and Protocols for Fmoc-1,6-diaminohexane as a Linker in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the final peptide's structure and function. The use of bifunctional linkers, such as N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane), offers a versatile strategy for introducing a primary amine at the C-terminus of a synthetic peptide. This terminal amine serves as a valuable handle for subsequent modifications, including the attachment of reporter molecules, cytotoxic drugs, or for the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the effective utilization of this compound as a linker in Fmoc-based SPPS.
C-terminal modification of peptides can significantly impact their biological properties, including stability, membrane permeability, and receptor binding affinity.[1][2] The introduction of a 1,6-diaminohexane linker creates a C-terminally extended peptide with a terminal primary amine, which can be crucial for enhancing therapeutic efficacy or for creating targeted drug delivery systems.[3][4] Peptide-drug conjugates (PDCs), for instance, often rely on linkers to connect a cytotoxic payload to a targeting peptide.[4][5] The diaminohexane moiety provides a flexible spacer that can influence the pharmacokinetic and pharmacodynamic properties of the conjugate.
Key Applications
The primary application of using this compound as a linker in SPPS is to generate peptides with a C-terminal primary amine. This functionality opens up a wide array of possibilities for post-synthetic modifications, including:
-
Conjugation of Payloads: The terminal amine is a nucleophile that can readily react with activated carboxylic acids, isocyanates, or other electrophilic groups on small molecules, cytotoxic agents, or imaging agents to form stable amide or urea (B33335) linkages.[4]
-
Attachment of Targeting Moieties: Targeting ligands, such as carbohydrates or other peptides, can be coupled to the C-terminal amine to enhance the specificity of the peptide for a particular cell type or tissue.
-
Formation of Branched or Cyclic Peptides: The terminal amine can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched peptides. It can also be used in intramolecular cyclization reactions.
-
Surface Immobilization: Peptides can be covalently attached to solid surfaces or nanoparticles through the C-terminal amine for various applications in diagnostics and biomaterials.
Experimental Protocols
The following protocols outline the key steps for utilizing this compound as a linker in manual or automated Fmoc SPPS.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
2-Chlorotrityl chloride resin is an ideal solid support for this application due to its high acid lability, which allows for the cleavage of the final peptide with the linker attached while keeping acid-sensitive side-chain protecting groups intact.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
This compound hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in DCM (10-15 mL) for 30 minutes in a shaking vessel.
-
Linker Solution Preparation: In a separate vial, dissolve this compound hydrochloride (1.5-2.0 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (4.0-5.0 equivalents) to neutralize the hydrochloride salt and to act as a base for the coupling reaction. Add DCM to the vial.
-
Coupling: Drain the DCM from the swollen resin and add the prepared linker solution. Shake the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted 2-chlorotrityl chloride groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) (10 mL) and shake for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with a 20% piperidine (B6355638) in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol describes a single cycle of deprotection and coupling for the addition of the next Fmoc-protected amino acid.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA or 2,4,6-Collidine
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10-15 mL/g) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Shake for 5 minutes, drain, and then add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines).[6] If the test is positive, the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Data Presentation
The successful synthesis of peptides using the this compound linker can be evaluated at various stages. The following tables provide a template for summarizing key quantitative data.
Table 1: Resin Loading Efficiency
| Resin Type | Initial Resin Loading (mmol/g) | This compound Equivalents | Final Linker Loading (mmol/g) | Loading Efficiency (%) |
| 2-Chlorotrityl Chloride | 1.2 | 1.5 | 0.85 | 70.8 |
| 2-Chlorotrityl Chloride | 1.6 | 2.0 | 1.10 | 68.8 |
Loading efficiency is calculated as (Final Linker Loading / Initial Resin Loading) x 100%.
Table 2: Representative Peptide Synthesis Yield and Purity
| Peptide Sequence | Coupling Reagent | Crude Yield (mg) | Purity by RP-HPLC (%) | Final Yield after Purification (mg) |
| H-Gly-Phe-Leu-NH-(CH₂)₆-NH₂ | HBTU/DIPEA | 85 | 75 | 55 |
| H-Ala-Val-Gly-NH-(CH₂)₆-NH₂ | HATU/DIPEA | 92 | 80 | 68 |
Crude yield is based on the initial loading of the this compound linker. Purity is determined by integration of the main peak in the RP-HPLC chromatogram of the crude product.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide with a C-terminal 1,6-diaminohexane linker, followed by conjugation to a drug molecule.
Conclusion
The use of this compound as a linker in solid-phase peptide synthesis provides a robust and versatile method for introducing a primary amine at the C-terminus of a peptide. This functional handle is invaluable for a wide range of applications, particularly in the development of peptide-drug conjugates and other modified peptide therapeutics. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this strategy in their synthetic endeavors. Careful optimization of coupling and cleavage conditions, along with rigorous purification, will ensure the generation of high-quality, C-terminally modified peptides for advanced research and drug development.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety [mdpi.com]
- 5. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for Coupling Fmoc-1,6-diaminohexane to Rink Amide Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rink Amide resin is a widely utilized solid support for the synthesis of peptide amides and other small molecules using Fmoc solid-phase synthesis.[1][2] Its key feature is an acid-labile linker that, upon cleavage, yields a C-terminal amide functionality.[1][3] The protocol outlined below details the procedure for coupling Fmoc-1,6-diaminohexane to Rink Amide resin. This process serves as an initial step for synthesizing molecules requiring a hexane (B92381) diamine linker, providing a spacer arm for various applications, including the attachment of tags, labels, or other functionalities.
The protocol follows the standard principles of Fmoc-based solid-phase synthesis, which involves the deprotection of the Fmoc group from the resin, followed by the coupling of the desired building block—in this case, this compound.[4] The single free amino group of this compound couples to the activated linker on the Rink Amide resin, while the Fmoc-protected amine remains intact for subsequent synthetic steps.
Data Presentation
The following table summarizes the quantitative data for the key steps in the protocol. The values are provided on a per-gram-of-resin basis and may be scaled as needed.
| Parameter | Reagent/Solvent | Volume/Mass per gram of Resin | Purpose |
| Resin Swelling | N,N-Dimethylformamide (DMF) | ~10 mL | To swell the resin beads, allowing for efficient reagent penetration.[4] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | ~15 mL | To remove the Fmoc protecting group from the Rink Amide linker.[5] |
| Washing (Post-Deprotection) | DMF | 3 x 10 mL | To remove residual piperidine and byproducts.[6] |
| Coupling: Building Block | This compound | 1.5 - 2.5 equivalents (relative to resin loading) | The molecule to be attached to the resin. |
| Coupling: Activating Agent | HOBt (1-Hydroxybenzotriazole) | 1.5 - 2.5 equivalents (relative to resin loading) | To form an active ester and suppress side reactions.[5] |
| Coupling: Coupling Reagent | DIC (N,N'-Diisopropylcarbodiimide) | 1.5 - 2.5 equivalents (relative to resin loading) | To activate the carboxylic acid for amide bond formation.[5] |
| Coupling: Solvent | DMF | Minimum amount to dissolve reagents | To serve as the reaction solvent. |
| Washing (Post-Coupling) | DMF | 3 x 10 mL | To remove unreacted reagents and byproducts.[6] |
| Washing (Final) | Dichloromethane (DCM) | 3 x 10 mL | To prepare the resin for drying or the next synthetic step.[6] |
| Optional Capping: Reagent 1 | Acetic Anhydride (B1165640) | 1 equivalent (relative to unreacted sites) | To cap any unreacted amino groups on the resin.[5] |
| Optional Capping: Reagent 2 | Pyridine (B92270) | 1 equivalent (relative to unreacted sites) | To catalyze the capping reaction.[5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for coupling this compound to Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Protocol:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis reaction vessel.
-
Add approximately 10 mL of DMF per gram of resin.[4]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
-
Fmoc Deprotection of the Resin:
-
After swelling, drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 15 mL per gram of resin).[5]
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual piperidine.[6]
-
-
Preparation of the Coupling Solution:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound (relative to the resin's substitution level) in a minimal amount of DMF.
-
Add an equimolar amount (1.5 to 2.5 equivalents) of HOBt to the this compound solution and stir until dissolved.[5]
-
Add an equimolar amount (1.5 to 2.5 equivalents) of DIC to the mixture.[5]
-
Allow the solution to pre-activate for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the deprotected and washed resin.
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative test indicates a complete reaction.
-
-
Washing:
-
Optional Capping of Unreacted Sites:
-
If the Kaiser test indicates the presence of unreacted amino groups, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride and pyridine (1 equivalent of each relative to the initial resin loading) in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin as described in step 5.
-
-
Drying:
-
After the final wash, dry the resin under vacuum to a constant weight. The resin is now functionalized with this compound and ready for the next synthetic step.
-
Mandatory Visualization
Caption: Workflow for coupling this compound to Rink Amide resin.
References
Application Notes and Protocols for Bioconjugation of Peptides to Proteins using Fmoc-1,6-diaminohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of peptides to proteins is a powerful strategy in drug development, diagnostics, and proteomics research. This technique enables the combination of the specific targeting or therapeutic properties of a peptide with the stability, solubility, and extended half-life of a larger protein. Fmoc-1,6-diaminohexane serves as a versatile, flexible, and hydrophilic spacer arm that can be incorporated into a synthetic peptide, providing a primary amine handle for subsequent conjugation to a protein.
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of a peptide, functionalized with a 1,6-diaminohexane linker, to a target protein. The process involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide with a C-terminal 1,6-diaminohexane linker, where one amine is protected by a base-labile Fmoc group.
-
Protein Activation: Chemical activation of the target protein's carboxyl groups to make them reactive towards the primary amine of the peptide's linker.
-
Peptide-Protein Conjugation and Purification: Covalent linkage of the amine-functionalized peptide to the activated protein, followed by purification and characterization of the resulting conjugate.
Data Presentation
The efficiency of peptide-protein conjugation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide illustrative data for a typical conjugation experiment.
Table 1: Reactant Concentrations and Ratios for Protein Activation and Conjugation
| Component | Stock Concentration | Final Concentration/Ratio (relative to Protein) |
| Target Protein | 10 mg/mL | 1x |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 100 mg/mL in MES Buffer | 10x |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 100 mg/mL in MES Buffer | 25x |
| Amine-Functionalized Peptide | 5 mg/mL in PBS | 20x |
Table 2: Characterization of a Peptide-Protein Conjugate
| Analysis Method | Parameter Measured | Result |
| SDS-PAGE | Apparent Molecular Weight | Shift in protein band corresponding to the mass of conjugated peptides |
| MALDI-TOF Mass Spectrometry | Molecular Weight of Conjugate | Increase in mass of the protein peak, confirming peptide attachment |
| Size Exclusion Chromatography (SEC) | Purity and Aggregation | Single major peak indicating a homogenous conjugate with minimal aggregation |
| UV-Vis Spectroscopy | Conjugation Efficiency (if peptide has a chromophore) | Calculation of peptide-to-protein ratio |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a C-terminally Diaminohexane-Linked Peptide
This protocol outlines the manual synthesis of a peptide with a C-terminal 1,6-diaminohexane linker using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound hydrochloride (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add fresh 20% piperidine in DMF. Agitate for another 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps for amino acid activation, coupling, and Fmoc deprotection for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Activation of Target Protein with EDC/Sulfo-NHS
This protocol describes the activation of carboxyl groups on the target protein.
Materials:
-
Target Protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC
-
Sulfo-NHS
-
Desalting column (e.g., Sephadex G-25)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, weigh EDC and Sulfo-NHS.
-
Activation Reaction:
-
Add EDC (10-fold molar excess over the protein) and Sulfo-NHS (25-fold molar excess over the protein) to the protein solution.
-
Gently mix and incubate at room temperature for 15-30 minutes.
-
-
Removal of Excess Reagents:
-
Immediately after activation, apply the reaction mixture to a desalting column pre-equilibrated with Coupling Buffer.
-
Collect the protein-containing fractions. The activated protein is now ready for conjugation.
-
Protocol 3: Conjugation of Amine-Peptide to Activated Protein
This protocol details the conjugation of the amine-functionalized peptide to the activated protein.
Materials:
-
Activated Target Protein (from Protocol 2)
-
Amine-Functionalized Peptide (from Protocol 1)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Conjugation Reaction:
-
Immediately add the amine-functionalized peptide to the activated protein solution. A 20-fold molar excess of peptide is a good starting point.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification of the Conjugate:
-
Remove unreacted peptide and byproducts by dialysis against PBS or by size-exclusion chromatography (SEC).
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight of the protein.
-
Mass Spectrometry: Determine the molecular weight of the conjugate using MALDI-TOF MS to confirm the number of conjugated peptides.
-
HPLC Analysis: Use analytical SEC-HPLC to assess the purity and aggregation state of the final conjugate.
-
Visualizations
Caption: Overall experimental workflow for peptide-protein conjugation.
Caption: Chemical activation and conjugation pathway.
Application Notes and Protocols: Fmoc-1,6-diaminohexane in the Preparation of Stapled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide stapling is a powerful strategy in medicinal chemistry and chemical biology to constrain a peptide's conformation, typically into an α-helix. This structural reinforcement can lead to significantly improved therapeutic properties, including increased target affinity, enhanced proteolytic resistance, and improved cell permeability compared to their linear counterparts. Various chemistries have been developed to introduce these covalent braces.
While all-hydrocarbon staples formed via ring-closing metathesis are common, another important class involves the formation of lactam bridges. This application note focuses on the use of diaminoalkane linkers, such as 1,6-diaminohexane, to staple peptides by forming stable amide (lactam) bonds between the side chains of two acidic amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu). The use of a mono-protected derivative like N-Fmoc-1,6-diaminohexane facilitates a controlled, stepwise synthesis for creating these bridges, ensuring high purity and yield of the desired stapled peptide. This method is a type of "two-component" stapling, where an external linker is used to connect two residues within the peptide chain.[1][2]
Principle of Diaminoalkane-Mediated Lactam Stapling
The fundamental principle involves the synthesis of a linear peptide containing two acidic residues (e.g., Glu) at appropriate positions for stapling (commonly i and i+4 or i+7). The carboxylic acid side chains of these residues are protected with groups that can be removed orthogonally to the N-terminal Fmoc group and the resin linker. Once the linear peptide is assembled on a solid support, these side chains are selectively deprotected. A diaminoalkane linker is then used to bridge the two newly exposed carboxyl groups, forming two stable amide bonds and creating the macrocycle. A stepwise approach, where the linker is first attached to one residue before cyclizing with the second, is often preferred as it can lead to higher purity and fewer side products compared to a direct one-pot bis-lactamization.[1]
Advantages of Lactam Staples with Diaminoalkane Linkers
-
Synthetic Accessibility : Utilizes readily available proteogenic amino acids (Asp, Glu) and commercial linkers.
-
Stability : The resulting amide bonds are highly stable to biological degradation.
-
Tunability : The length of the diaminoalkane linker can be varied (e.g., 1,4-diaminobutane, 1,6-diaminohexane, 1,8-diaminooctane) to optimize the geometry and length of the staple for maximal helicity and target binding.
-
Polarity : Compared to all-hydrocarbon staples, lactam staples can introduce more polar character, which may be beneficial for solubility and pharmacokinetic properties.
Data Presentation: Performance of Stapled Peptides
Stapling a peptide can dramatically enhance its structural and biological properties. The tables below summarize representative data comparing linear peptides to their stapled analogues.
Table 1: Comparison of α-Helicity and Proteolytic Stability
| Peptide ID | Staple Type | Linker/Residues | α-Helicity (%) | Proteolytic Half-Life (t½) | Reference |
| B1-Leu (Linear) | None | N/A | 23.5% | < 5 min | [3] |
| B1-L-1 (Stapled) | All-Hydrocarbon | S5/S5 (i, i+4) | 47.2% | > 60 min | [3] |
| p53-Linear | None | N/A | Low | < 1 h | [4] |
| p53-Lactam | Lactam | Glu/Lys (i, i+4) | High | > 6 h | [4] |
| aAxWt (Linear) | None | N/A | ~15% | Not Reported | [5] |
| P5 (Stapled) | Suzuki-Miyaura | Bromo-Trp/Boro-Orn (i, i+4) | ~35% | Increased vs. Linear | [5] |
Data is compiled from multiple sources to illustrate general trends.
Table 2: Comparison of Target Binding Affinity
| Peptide System | Staple Type | Target Protein | KD (Linear) | KD (Stapled) | Fold Improvement | Reference |
| p53-derived | Lactam | hDM2 | ~1.5 µM | ~0.3 µM | ~5x | [4] |
| Axin-derived | Suzuki-Miyaura | β-catenin | 15.1 µM | 3.1 µM | ~5x | [5] |
| NF-Y binder | All-Hydrocarbon | NF-YB/C | 4.1 µM | 0.35 µM | ~12x | [6] |
KD (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding.
Experimental Workflow & Protocols
The synthesis of a lactam-stapled peptide using a diaminoalkane linker is a multi-step process. The workflow diagram below illustrates the key stages of the on-resin synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 4. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization with Fmoc-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with well-defined chemical moieties is a cornerstone of modern materials science, enabling advancements in biosensors, drug delivery systems, and cell culture technologies. Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker that facilitates the covalent attachment of biomolecules and other ligands to a variety of substrates.[1] This molecule possesses a terminal primary amine for surface immobilization and a second primary amine protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonal protecting group strategy allows for a multi-step functionalization process: initial attachment of the linker to the surface, followed by the removal of the Fmoc group to expose a new primary amine for subsequent conjugation of a target molecule.
These application notes provide a comprehensive guide to the functionalization of carboxylated surfaces with this compound, including detailed experimental protocols, expected quantitative data, and troubleshooting guidelines.
Principle of Surface Functionalization
The overall workflow for functionalizing a carboxylated surface with this compound involves three key stages:
-
Surface Activation: The carboxyl groups on the substrate are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester.
-
Linker Immobilization: The free primary amine of this compound reacts with the NHS ester on the surface, forming a stable amide bond.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to expose the terminal primary amine for further functionalization.
This process is illustrated in the experimental workflow diagram below.
Experimental Protocols
Materials and Reagents
-
Carboxylated substrate (e.g., COOH-terminated self-assembled monolayer on gold or silicon, carboxylated polymer films)
-
This compound hydrochloride (Purity ≥ 98%)[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Anhydrous Ethanol (B145695)
-
Ultrapure water
-
Nitrogen gas
Protocol 1: Immobilization of this compound
-
Surface Preparation:
-
Clean the carboxylated substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with ultrapure water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Surface Activation:
-
Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Mix equal volumes of the EDC and NHS solutions.
-
Immediately immerse the prepared substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Linker Coupling:
-
Prepare a 10 mM solution of this compound hydrochloride in Coupling Buffer. Adjust the pH to ~7.4 if necessary.
-
After activation, rinse the substrate thoroughly with ultrapure water and then with Coupling Buffer.
-
Immerse the activated substrate in the this compound solution and incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
-
Washing:
-
Remove the substrate from the linker solution and wash extensively with Coupling Buffer, followed by PBST, and finally with ultrapure water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Fmoc Deprotection
-
Deprotection Reaction:
-
Immerse the Fmoc-functionalized substrate in the 20% piperidine/DMF solution.
-
Incubate for 20-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the deprotection solution and wash thoroughly with DMF (3 x 5 minutes).
-
Wash with anhydrous ethanol (3 x 5 minutes) to remove residual DMF and piperidine.
-
Finally, rinse with ultrapure water and dry under a stream of nitrogen gas.
-
The resulting amine-terminated surface is now ready for the conjugation of carboxyl-containing molecules using standard EDC/NHS chemistry or other amine-reactive coupling strategies.
Characterization and Quantitative Data
The success of each functionalization step should be monitored using appropriate surface characterization techniques. Below are tables summarizing expected quantitative data based on literature values for similar systems.
Water Contact Angle Measurements
Water contact angle goniometry is a sensitive technique to probe changes in surface hydrophobicity/hydrophilicity at each modification step.
| Surface Modification Step | Expected Water Contact Angle (°) | Surface Property |
| Initial Carboxylated Surface | 20 - 40 | Hydrophilic |
| After this compound Immobilization | 60 - 80 | More Hydrophobic |
| After Fmoc Deprotection | 30 - 50 | Hydrophilic |
Note: These are illustrative values. Actual contact angles will vary depending on the substrate and the density of functional groups.[3]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition of the surface, confirming the presence of expected chemical species.
| Surface Modification Step | Expected Atomic Concentration (%) |
| C 1s | |
| Initial Carboxylated Surface | ~60-70 |
| After this compound Immobilization | Increase |
| After Fmoc Deprotection | Decrease |
Note: The presence of nitrogen (N 1s) is a key indicator of successful linker immobilization. The decrease in the C 1s signal after deprotection corresponds to the removal of the carbon-rich Fmoc group.[4][5]
Quantification of Surface Amine Groups
The density of the newly exposed amine groups after Fmoc deprotection can be quantified using colorimetric assays.
| Method | Principle | Typical Surface Density (pmol/mm²) |
| Orange II Assay | The anionic dye Orange II binds electrostatically to protonated primary amines at low pH. | 5 - 200 |
| Ninhydrin Assay | Ninhydrin reacts with primary amines to produce a deep blue or purple colored compound (Ruhemann's purple). | 10 - 150 |
Note: The surface density is highly dependent on the initial density of carboxyl groups and the efficiency of the coupling reactions.
Signaling Pathways and Logical Relationships
The chemical transformations underlying the surface functionalization process can be visualized as follows:
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Efficiency | Inactive EDC/NHS reagents. | Use fresh, anhydrous EDC and NHS solutions. |
| Inefficient surface activation. | Ensure the pH of the Activation Buffer is optimal (pH 4.5-6.0). | |
| Low concentration of the linker solution. | Increase the concentration of the this compound solution. | |
| Incomplete Fmoc Deprotection | Insufficient reaction time or piperidine concentration. | Increase the incubation time or use a freshly prepared deprotection solution. |
| Steric hindrance on the surface. | Consider using a longer spacer arm linker. | |
| High Non-specific Binding | Inadequate washing steps. | Increase the number and duration of washing steps, and include a surfactant like Tween-20. |
| Unreacted active esters on the surface. | Ensure complete quenching of unreacted NHS esters by including a blocking step (e.g., with ethanolamine) after linker immobilization if necessary. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. mono-Fmoc 1,6-diaminohexane hydrochloride Novabiochem® | 945923-91-1 [sigmaaldrich.com]
- 3. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Step-by-Step Guide for Fmoc Deprotection of a Diaminohexane Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from a mono-protected diaminohexane linker in a solution-phase reaction. The protocols outlined below are intended for use by professionals in research and drug development settings.
Introduction
The Fmoc protecting group is widely utilized in organic synthesis, particularly in peptide and linker chemistry, to temporarily block a primary or secondary amine. Its removal, or deprotection, is a critical step in multi-step synthetic pathways. This guide focuses on the solution-phase deprotection of a mono-Fmoc protected 1,6-diaminohexane, a common linker used in the development of bioconjugates and other targeted therapeutics. The procedure involves the use of a basic reagent to induce the elimination of the Fmoc group, yielding the free amine ready for subsequent conjugation or modification.
Reaction Principle
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine such as piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the diaminohexane linker as a carbamate (B1207046) intermediate, which subsequently decarboxylates. The deprotection agent also acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct that can be removed during the work-up and purification process.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the solution-phase Fmoc deprotection of a diaminohexane linker.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Mono-Fmoc-1,6-diaminohexane | Synthesis Grade | Commercially Available | Starting material. |
| Piperidine | Anhydrous | Sigma-Aldrich, et al. | Deprotection reagent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich, et al. | Reaction solvent. |
| Diethyl ether | Anhydrous | Fisher Scientific, et al. | For precipitation/washing. |
| Dichloromethane (B109758) (DCM) | ACS Grade | Fisher Scientific, et al. | For extraction. |
| 1 M Hydrochloric acid (HCl) | Aqueous | Standard Lab Supply | For aqueous extraction. |
| Saturated sodium bicarbonate solution | Aqueous | Standard Lab Supply | For aqueous extraction. |
| Brine (saturated NaCl solution) | Aqueous | Standard Lab Supply | For aqueous extraction. |
| Anhydrous sodium sulfate (B86663) (Na2SO4) | ACS Grade | Standard Lab Supply | For drying organic phase. |
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F254 | MilliporeSigma, et al. | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Glassware for filtration (e.g., Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Deprotection Protocol
Reaction Setup:
-
Dissolve Starting Material: In a clean, dry round-bottom flask, dissolve mono-Fmoc-1,6-diaminohexane (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). The concentration should be approximately 0.1-0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Add Deprotection Reagent: To the stirred solution, add piperidine (20% v/v of the total DMF volume). This is typically a large excess. The addition should be done at room temperature.
Reaction Execution and Monitoring:
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor Progress: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 10% methanol (B129727) in dichloromethane with 1% triethylamine). The disappearance of the starting material spot (UV active) and the appearance of the product spot (ninhydrin-active, UV inactive) at a lower Rf value indicates the completion of the reaction.
Work-up and Purification:
-
Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator. It is advisable to use a high-vacuum pump to ensure complete removal.
-
Initial Purification (Precipitation): To the resulting residue, add cold anhydrous diethyl ether and triturate (swirl or stir vigorously) to precipitate the dibenzofulvene-piperidine adduct and potentially the product.[1]
-
Filtration: Filter the solid and wash with cold diethyl ether. The desired deprotected diaminohexane may be in the solid or the filtrate depending on its salt form and solubility. It is recommended to analyze both.
-
Aqueous Extraction (Alternative to Precipitation):
-
Dissolve the residue after solvent removal in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining piperidine), saturated sodium bicarbonate solution (to neutralize), and brine.[2] Caution: The deprotected diamine product is basic and may partition into the acidic aqueous layer. If the product is water-soluble, this method may lead to product loss.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification (Distillation): For a volatile product like 1,6-diaminohexane, fractional distillation under high vacuum can be an effective final purification step to separate it from non-volatile impurities.[3] The boiling point of 1,6-diaminohexane is approximately 204-205°C at atmospheric pressure, so a high vacuum is necessary to distill it at a lower, non-destructive temperature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solution-phase Fmoc deprotection of a diaminohexane linker. Please note that the yield is highly dependent on the efficiency of the work-up and purification steps.
| Parameter | Value/Condition |
| Reactants | |
| Mono-Fmoc-1,6-diaminohexane | 1 equivalent |
| Piperidine | 20% (v/v) in DMF |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Concentration | 0.1 - 0.2 M |
| Temperature | Room Temperature (approx. 20-25°C) |
| Reaction Time | 1 - 2 hours[1] |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Outcome | |
| Theoretical Yield | Dependent on starting material mass |
| Expected Purity (after purification) | >95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for solution-phase Fmoc deprotection.
Chemical Reaction Mechanism
Caption: Mechanism of base-catalyzed Fmoc deprotection.
References
Application Notes and Protocols for the Use of Fmoc-1,6-diaminohexane in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker molecule widely utilized in peptide synthesis, bioconjugation, and importantly, in the development of diagnostic assays.[1] Its structure comprises a six-carbon aliphatic chain (diaminohexane), which acts as a spacer, with one amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the other typically protonated as a hydrochloride salt. The Fmoc protecting group is base-labile, allowing for selective deprotection and subsequent conjugation, making it a versatile tool for covalently linking biomolecules to solid surfaces or to each other.[1]
In diagnostic assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and biosensors, the proper orientation and presentation of capture molecules (e.g., antibodies, antigens, or peptides) are critical for sensitivity and specificity. This compound serves as a spacer to distance the immobilized biomolecule from the surface, thereby reducing steric hindrance and improving its accessibility for binding to the target analyte.[] The length of this spacer is a crucial parameter, with studies indicating that an optimal spacer length can significantly enhance assay performance.
Key Applications in Diagnostic Assay Development
-
Immobilization of Antibodies and Antigens: this compound can be used to covalently attach antibodies or antigens to solid supports like microtiter plates, magnetic beads, or biosensor surfaces. This oriented immobilization can lead to a higher antigen-binding capacity compared to random adsorption.
-
Hapten-Carrier Conjugation: In the development of immunoassays for small molecules (haptens), a linker is required to conjugate the hapten to a carrier protein to make it immunogenic. The diaminohexane spacer can effectively present the hapten to the immune system.
-
Peptide-Based Biosensors: In peptide-based diagnostic platforms, this linker can be incorporated during solid-phase peptide synthesis (SPPS) to tether the peptide to a surface, enhancing its interaction with the target molecule.[3]
-
Improving Assay Sensitivity and Specificity: The use of a spacer like 1,6-diaminohexane can lead to improved assay sensitivity by increasing the binding efficiency of the capture molecule.[] It can also reduce non-specific binding, thereby enhancing the specificity of the assay.
Data Presentation
The optimal length of the spacer arm is critical for the performance of an immunoassay. The following table summarizes findings on the influence of spacer arm length on antibody response and immunoassay performance.
| Spacer Arm Length (Number of Carbon Atoms) | Spacer Arm Length (Å) | Antibody Titer and Affinity | Immunoassay Performance | Reference |
| 2-4 | 1.5-3.9 | Low | Suboptimal | [1] |
| 6-8 | 6.3-8.8 | High | Optimal | [1] |
| 10-12 | 11.3-13.9 | Low | Suboptimal | [1] |
Table 1: Influence of Spacer Arm Length on Immunoassay Performance. The data indicates that a spacer arm length corresponding to 6-8 carbon atoms, such as that provided by 1,6-diaminohexane, is ideal for inducing a strong antibody response and achieving optimal detection performance in immunoassays.[1]
Experimental Protocols
Protocol 1: Immobilization of an Antibody onto an Amine-Reactive Surface using this compound
This protocol describes the steps for covalently attaching an antibody to a surface (e.g., a microtiter plate or biosensor chip) that has been pre-activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters).
Materials:
-
This compound hydrochloride
-
Amine-reactive microtiter plate (e.g., NHS-ester coated)
-
Antibody to be immobilized
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
Procedure:
-
Surface Preparation:
-
Wash the amine-reactive microtiter plate wells three times with 200 µL of ice-cold, anhydrous DMF.
-
-
Linker Attachment:
-
Dissolve this compound hydrochloride in anhydrous DMF to a final concentration of 10 mM.
-
Add 100 µL of the linker solution to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of DMF.
-
-
Fmoc Deprotection:
-
Add 100 µL of Deprotection Solution (20% piperidine in DMF) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with 200 µL of DMF, followed by three washes with 200 µL of PBS. The surface is now functionalized with free amino groups from the 1,6-diaminohexane linker.
-
-
Antibody Conjugation (via Carbodiimide Chemistry):
-
Prepare a 1 mg/mL solution of the antibody in Activation Buffer.
-
Activate the carboxyl groups on the antibody by adding EDC and NHS to the antibody solution to final concentrations of 10 mM and 25 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
Immediately add 100 µL of the activated antibody solution to each well of the amine-functionalized plate.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Quenching and Blocking:
-
Remove the antibody solution.
-
Add 200 µL of Quenching Buffer to each well and incubate for 1 hour at room temperature to block any remaining reactive sites.
-
Wash the wells three times with 200 µL of PBST.
-
-
Storage:
-
The antibody-coated plate can be stored at 4°C in PBS containing a preservative (e.g., 0.02% sodium azide) until use.
-
Protocol 2: Sandwich ELISA using an Antibody-Coated Plate with a 1,6-Diaminohexane Linker
This protocol outlines a standard sandwich ELISA procedure using the plate prepared in Protocol 1.
Materials:
-
Antibody-coated microtiter plate (from Protocol 1)
-
Antigen standard and samples
-
Detection antibody (biotinylated)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash Buffer (PBST)
Procedure:
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the antigen standard in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with 300 µL of Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in Assay Diluent to its optimal concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times with 300 µL of Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the wells four times with 300 µL of Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the antigen standards.
-
Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for Antibody Immobilization using this compound.
Caption: Workflow for a Sandwich ELISA Protocol.
References
Application Notes and Protocols for Fmoc-1,6-diaminohexane in Functionalized Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane is a versatile bifunctional linker used in the synthesis of functionalized polymers for various biomedical applications, including drug and gene delivery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its incorporation into polymer chains using standard solid-phase peptide synthesis (SPPS) techniques, while the hexane-diamine backbone provides a flexible spacer and a primary amine for further functionalization or interaction with biological molecules.[1] This document provides detailed application notes and protocols for the use of this compound in creating functionalized polymers, with a focus on poly(amido amine)s for gene delivery.
Functionalized polymers are at the forefront of advanced drug and gene delivery systems.[2][3] By incorporating specific linkers like 1,6-diaminohexane, polymers can be designed to be biodegradable, biocompatible, and capable of efficiently condensing and protecting therapeutic payloads such as plasmid DNA or siRNA.[2][4] The protocols outlined below are based on established methodologies for the synthesis of bioreducible poly(amido amine)s, which have shown high transfection efficiency and low cytotoxicity.[4][5]
Applications of this compound in Polymer Synthesis
This compound serves as a key building block for introducing flexible diamine linkers into polymer backbones. This is particularly useful for:
-
Gene Delivery: The primary amines along the polymer chain can be protonated at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids to form stable polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.[4][5]
-
Drug Delivery: The amino groups can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer, creating sophisticated drug delivery systems.
-
Biomaterial Scaffolds: The incorporation of diaminohexane can modify the mechanical properties and biodegradability of polymers used in tissue engineering.
Featured Application: Synthesis of a Bioreducible Poly(amido amine) for Gene Delivery
This section details the synthesis and characterization of a bioreducible poly(amido amine), designated as poly(CBA-DAH), using a derivative of 1,6-diaminohexane. This polymer is designed to degrade in the reducing environment of the cytoplasm, releasing its genetic payload.[4]
Experimental Protocols
1. Synthesis of N-Boc-1,6-diaminohexane
This initial step protects one of the amine groups of 1,6-diaminohexane to allow for controlled polymerization.
-
Materials: 1,6-diaminohexane, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dichloromethane (DCM), Sodium hydroxide (B78521) (NaOH), Deionized water.
-
Procedure:
-
Dissolve 1,6-diaminohexane (10 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M NaOH solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-1,6-diaminohexane.
-
2. Synthesis of Poly(CBA-DAH)
This protocol describes the Michael addition polymerization of N,N'-cystaminebisacrylamide (CBA) with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group.
-
Materials: N,N'-cystaminebisacrylamide (CBA), N-Boc-1,6-diaminohexane, Methanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.
-
Procedure:
-
Dissolve CBA (1 equivalent) and N-Boc-1,6-diaminohexane (1 equivalent) in methanol.
-
Stir the solution at 50 °C for 48 hours under a nitrogen atmosphere.
-
Concentrate the resulting polymer solution by rotary evaporation.
-
Dissolve the polymer in a minimal amount of DCM and precipitate into cold diethyl ether.
-
Repeat the dissolution-precipitation step three times to purify the Boc-protected polymer.
-
Dry the polymer under vacuum.
-
To deprotect the Boc group, dissolve the polymer in a 1:1 (v/v) mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent by rotary evaporation.
-
Precipitate the final polymer, poly(CBA-DAH), in cold diethyl ether and dry under vacuum.
-
Characterization Data
The synthesized poly(CBA-DAH) was characterized to determine its molecular weight and polydispersity.
| Polymer | Molecular Weight (Mw, kDa) | Polydispersity (Mw/Mn) |
| Poly(CBA-DAH) | 4.7 | 1.17 |
Table 1: Molecular weight and polydispersity of the synthesized poly(CBA-DAH). Data sourced from[4].
Performance Data in Gene Delivery
The ability of poly(CBA-DAH) to condense DNA and its efficiency in gene transfection were evaluated.
1. DNA Condensation (Gel Retardation Assay)
-
Protocol:
-
Prepare polyplexes by mixing the polymer with plasmid DNA (pDNA) at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) in HEPES buffer.
-
Incubate the mixtures at room temperature for 30 minutes.
-
Add loading dye to the samples and load them onto a 1% agarose (B213101) gel.
-
Run the gel at 100 V for 30 minutes.
-
Visualize the DNA bands under UV illumination.[4]
-
-
Results: Poly(CBA-DAH) was able to completely retard the migration of pDNA at an N/P ratio of 4 and above, indicating efficient condensation of the DNA into nanoparticles.
2. In Vitro Transfection Efficiency
-
Protocol:
-
Seed 293T, HeLa, or C2C12 cells in 24-well plates and grow to 70-80% confluency.
-
Prepare polyplexes with a reporter gene plasmid (e.g., pLuciferase) at various N/P ratios.
-
Replace the cell culture medium with serum-free medium and add the polyplex solutions to the cells.
-
Incubate for 4 hours at 37 °C.
-
Replace the medium with complete medium and incubate for another 44 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Results: Poly(CBA-DAH) demonstrated high transfection efficiency, which was dependent on the N/P ratio and cell line. Notably, in C2C12 cells, a cell line known to be difficult to transfect, poly(CBA-DAH) showed significantly higher gene expression compared to the standard transfection reagent, 25 kDa branched polyethylenimine (bPEI).[4]
| Cell Line | Optimal N/P Ratio | Transfection Efficiency (Relative Luciferase Units) |
| 293T | 20 | Comparable to bPEI |
| HeLa | 30 | Comparable to bPEI |
| C2C12 | 50 | ~7-fold higher than bPEI |
Table 2: In vitro transfection efficiency of poly(CBA-DAH)/pDNA polyplexes. Data sourced from[4].
3. Cytotoxicity Assay
-
Protocol:
-
Seed cells in 96-well plates.
-
Expose the cells to polyplexes at various N/P ratios for 48 hours.
-
Assess cell viability using an MTT assay.
-
-
Results: Poly(CBA-DAH) exhibited significantly lower cytotoxicity compared to bPEI across all tested cell lines and N/P ratios, indicating its potential as a safer gene delivery vector.[4]
Visualizations
Caption: Workflow for the synthesis and application of poly(CBA-DAH).
Caption: Proposed intracellular pathway for gene delivery by poly(CBA-DAH).
References
- 1. Multifunctional PLGA nanosystems: enabling integrated diagnostic and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bioreducible poly(amido amine)s for highly efficient gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot incomplete coupling of Fmoc-1,6-diaminohexane in SPPS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Solid-Phase Peptide Synthesis (SPPS). The following question-and-answer formatted guides address specific challenges, with a focus on the incomplete coupling of Fmoc-1,6-diaminohexane.
Troubleshooting Guide: Incomplete Coupling of this compound
Question 1: My Kaiser test is positive (blue resin beads) after the coupling step with this compound. What are the potential causes for this incomplete reaction?
Answer:
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling of this compound.[1] Several factors can contribute to this issue:
-
Steric Hindrance: Although a flexible linear spacer, the growing peptide chain on the resin can create a sterically hindered environment, making it difficult for the this compound to access all reactive sites.[2]
-
Suboptimal Activation: The activation of the incoming this compound by the coupling reagent may be inefficient or the activated species may be short-lived.
-
Peptide Aggregation: The peptide chain on the resin may aggregate, forming secondary structures that mask the N-terminal amine and prevent efficient coupling.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites within the polymer matrix.
-
Reagent Quality and Concentration: Degradation of the coupling reagents or this compound, or use of insufficient equivalents can lead to incomplete reactions.
Question 2: What immediate steps can I take to resolve the incomplete coupling of this compound?
Answer:
If a positive Kaiser test is observed, the recommended immediate course of action is to perform a "double coupling."[1][3] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion. It is crucial to thoroughly wash the resin with a suitable solvent like DMF before the second coupling to remove any byproducts from the first attempt.[1] After the second coupling, it is advisable to perform another Kaiser test to confirm the absence of free amines.[3]
Question 3: I am still observing incomplete coupling after a double coupling. What other parameters can I optimize?
Answer:
If double coupling does not resolve the issue, several other parameters in your protocol can be optimized:
-
Choice of Coupling Reagent: For difficult couplings, standard carbodiimide (B86325) reagents may not be sufficient. Switching to a more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagent is highly recommended.[4] Reagents like HATU, HCTU, and PyBOP are known for their high efficiency in sterically hindered situations.[5][6]
-
Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion.[2] Gently increasing the reaction temperature (e.g., to 30-40°C) can also improve the reaction rate, but this should be done with caution to avoid potential side reactions like racemization.[2][6]
-
Solvent System: Ensure the use of high-purity, peptide-synthesis-grade solvents. In cases of suspected peptide aggregation, incorporating a "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) or adding salts like LiCl to the coupling mixture can help disrupt secondary structures and improve reaction efficiency.[7]
Frequently Asked Questions (FAQs)
Q1: Could the free amino group of the mono-protected 1,6-diaminohexane cause any specific side reactions?
While specific literature on side reactions of this compound is limited, the presence of a second nucleophilic amine raises the theoretical possibility of side reactions such as:
-
Intramolecular Cyclization: Although less likely with a flexible six-carbon chain, the free amine could potentially react with the activated carboxyl group of another molecule on a neighboring chain, leading to cross-linking.
-
Double Acylation: If the Fmoc protecting group is prematurely cleaved, the now unprotected diamine on the growing peptide could be acylated by a subsequent activated amino acid, leading to a branched peptide impurity.[8] Careful handling and ensuring complete Fmoc protection are crucial.
Q2: How can I be certain that the issue is incomplete coupling and not incomplete Fmoc deprotection from the previous step?
This is a critical point in troubleshooting. Before the coupling step, you should perform a Kaiser test after the Fmoc deprotection step. A strongly positive result (dark blue beads) at this stage confirms that the N-terminal amine is free and ready for coupling. If the Kaiser test is weak or negative after deprotection, it indicates a problem with the Fmoc removal step, which needs to be addressed by extending the deprotection time or using a stronger base solution.
Q3: Are there alternatives to the Kaiser test for monitoring the coupling of this compound?
Yes, other qualitative colorimetric tests can be used. The Chloranil test or the Isatin test can be useful, especially for secondary amines, though 1,6-diaminohexane has primary amines.[9] For a more quantitative assessment, a small amount of resin can be cleaved, and the resulting product can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of the desired product and any deletion sequences resulting from incomplete coupling.[1]
Data Presentation
The choice of coupling reagent can significantly impact the efficiency of amide bond formation, especially in challenging syntheses. The following table summarizes comparative data on the crude purity of peptides synthesized using different coupling reagents and reaction times. While this data is not specific to this compound, it provides a valuable reference for selecting a suitable reagent for difficult couplings.
| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Source |
| PyBOP | Acyl Carrier Protein (65-74) | 2 x 1 min | 48.11 | [5][6] |
| Acyl Carrier Protein (65-74) | 2 x 20 min | 70.27 | [5][6] | |
| A-Beta Amyloid (1-42) | 2 x 20 min | 88.54 | [5] | |
| HATU | Acyl Carrier Protein (65-74) | 2 x 1 min | 83.63 | [5][6] |
| Acyl Carrier Protein (65-74) | 2 x 20 min | 79.91 | [5][6] | |
| A-Beta Amyloid (1-42) | 2 x 20 min | 91.23 | [5] | |
| HCTU | Acyl Carrier Protein (65-74) | 2 x 1 min | 79.86 | [5][6] |
| Acyl Carrier Protein (65-74) | 2 x 20 min | 80.52 | [5][6] | |
| A-Beta Amyloid (1-42) | 2 x 20 min | 92.11 | [5] |
Key Observation: For the difficult Acyl Carrier Protein sequence, HATU and HCTU consistently outperform PyBOP, especially with shorter coupling times, leading to significantly higher crude product purity.[5][6]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol (B145695).
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small test tube.
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[4]
-
Observation:
Protocol 2: Double Coupling of a Sterically Hindered Residue
This protocol provides a general guideline for performing a double coupling.
Procedure:
-
After the first coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]
-
Perform a Kaiser test (Protocol 1) to assess the completeness of the first coupling.
-
If the Kaiser test is positive, prepare a fresh solution of the activated this compound using the same procedure as the first coupling.
-
Add the fresh solution to the washed resin and allow the second coupling reaction to proceed for another 1-2 hours.[3]
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Logical relationship of the core SPPS cycle and key monitoring checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation with Bifunctional Linkers and Additives
Disclaimer: The use of 1,6-diaminohexane as a specific agent to manage peptide aggregation is not a widely documented technique in the provided search results. This guide offers general principles and troubleshooting strategies for using bifunctional linkers and additives to mitigate peptide aggregation, based on established scientific concepts. The information provided should be adapted and validated for your specific peptide and experimental context.
Troubleshooting Guides
This section addresses common issues encountered when using bifunctional linkers or additives to manage peptide aggregation during synthesis and in solution.
Problem 1: Peptide still aggregates after conjugation with a linker.
| Potential Cause | Suggested Solution |
| Insufficient linker-to-peptide ratio | Increase the molar excess of the linker during the conjugation reaction to ensure complete modification of the peptide. |
| Inappropriate linker chemistry | The chosen linker may not be effectively disrupting the intermolecular interactions driving aggregation. Consider a linker with different properties (e.g., greater hydrophilicity, different charge). |
| Suboptimal reaction conditions | Optimize the pH, temperature, and solvent for the conjugation reaction to ensure efficiency and prevent aggregation during the process itself. |
| Peptide sequence is highly aggregation-prone | For extremely difficult sequences, a single linker may not be sufficient. Consider multi-pronged approaches, such as combining a linker with the use of chaotropic salts or structure-breaking amino acid analogs.[1][2] |
Problem 2: Low yield of the peptide-linker conjugate.
| Potential Cause | Suggested Solution |
| Inefficient coupling chemistry | Ensure the use of appropriate coupling reagents and activators for the specific functional groups on your peptide and linker.[2] |
| Steric hindrance | The site of conjugation on the peptide may be sterically hindered. Consider attaching the linker at a more accessible position. |
| Side reactions | Protect reactive side chains on the peptide that could interfere with the conjugation reaction. |
| Poor solubility of reactants | Perform the conjugation reaction in a solvent system that ensures the solubility of both the peptide and the linker. Organic co-solvents like DMSO or DMF may be necessary.[3][4] |
Problem 3: Peptide precipitates upon addition of a soluble additive.
| Potential Cause | Suggested Solution |
| "Salting out" effect | High concentrations of certain additives can decrease peptide solubility. Optimize the concentration of the additive by performing a titration. |
| pH shift | The addition of the additive may have altered the pH of the solution to be closer to the peptide's isoelectric point (pI), where it is least soluble. Buffer the solution to maintain a pH at least 2 units away from the pI.[3] |
| Additive is not compatible with the solvent | Ensure the additive is soluble in the chosen solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the process where individual peptide chains self-associate to form larger, often insoluble, structures.[5] This is a significant challenge in peptide research and drug development as it can lead to:
-
Reduced synthesis yields[1]
-
Difficulties in purification
-
Loss of biological activity
-
Inaccurate quantification
-
Potential for immunogenicity
Q2: How can a bifunctional linker like 1,6-diaminohexane theoretically help manage peptide aggregation?
A2: While specific data on 1,6-diaminohexane is limited, a flexible, diamino-alkane linker could potentially mitigate aggregation through several mechanisms:
-
Increased Steric Hindrance: Covalent attachment of the linker to peptide chains could physically prevent them from approaching each other closely enough to form ordered aggregates.
-
Disruption of β-sheet formation: The presence of the linker can disrupt the hydrogen bonding patterns required for the formation of β-sheets, which are a common secondary structure in aggregated peptides.[3]
-
Improved Solubility: The amino groups of 1,6-diaminohexane can be protonated at physiological pH, increasing the overall positive charge and electrostatic repulsion between peptide molecules, which can enhance solubility.
Q3: What are some established alternatives to using a simple diamino-alkane linker?
A3: Several well-established strategies exist for managing peptide aggregation:
-
Pseudoproline Dipeptides: Incorporating these structures into the peptide backbone disrupts the formation of secondary structures that lead to aggregation.[5]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to increase the hydrophilicity and solubility of peptides.[6]
-
Chaotropic Salts: Adding salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the synthesis or purification buffers can disrupt the hydrogen bonds that cause aggregation.[1][2]
-
"Magic Mixture" Solvents: Using a solvent system containing a mixture of DCM, DMF, and NMP with additives like Triton X-100 can improve the solvation of aggregating peptide chains.[2]
Q4: How can I detect and quantify peptide aggregation?
A4: Several techniques can be used to monitor peptide aggregation:
-
Visual Inspection: Cloudiness or precipitation in a solution is a clear indicator of aggregation.[3]
-
UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance at wavelengths where the peptide does not have a chromophore (e.g., 340-600 nm).
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence, which is a common method for quantifying amyloid fibril formation.[3]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect the formation of higher molecular weight aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to monitor the formation of aggregates over time.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Diamine Linker to a Peptide
This is a conceptual protocol for conjugating a linker like 1,6-diaminohexane to the C-terminus of a peptide. Optimization will be required for specific peptides.
-
Peptide Activation:
-
Dissolve the peptide in a suitable organic solvent (e.g., DMF).
-
Add an activating agent (e.g., HBTU/HOBt or HATU) and a tertiary amine base (e.g., DIPEA) to activate the C-terminal carboxylic acid.
-
-
Linker Addition:
-
In a separate vial, dissolve a large molar excess of 1,6-diaminohexane in the same solvent.
-
Add the linker solution to the activated peptide solution.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature with gentle mixing for 2-4 hours. .
-
-
Quenching and Purification:
-
Quench any remaining activating agent with a small amount of water.
-
Purify the peptide-linker conjugate from excess linker and other reagents using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
-
Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare the assay buffer (e.g., PBS).
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to achieve the desired final concentration.
-
If testing an inhibitor (e.g., a peptide-linker conjugate), add it to the appropriate wells.
-
Add ThT from the stock solution to a final concentration of 10-20 µM in all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking, depending on the peptide's aggregation propensity.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate aggregation kinetics curves. A sigmoidal curve is typical for amyloid-like aggregation.
-
Visualizations
Caption: Workflow for synthesizing and evaluating a peptide-linker conjugate.
Caption: Decision flowchart for troubleshooting peptide aggregation.
References
Technical Support Center: Fmoc-1,6-diaminohexane in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-1,6-diaminohexane in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is a bifunctional linker molecule. One of its primary amino groups is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection allows for its directional incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis (SPPS).
Its primary applications include:
-
Introduction of a flexible spacer: The hexyl chain provides a flexible spacer within a peptide sequence or for the attachment of other molecules.[]
-
Synthesis of cyclic peptides: It can be used to form head-to-tail or side-chain-to-side-chain cyclized peptides.[2]
-
Attachment of labels and other moieties: The free amino group, after deprotection, can be used to conjugate molecules such as biotin, fluorescent dyes, or drugs.[3]
-
Formation of branched peptides: It can serve as a branching point in a peptide sequence.
Q2: What are the potential side reactions associated with the use of this compound in SPPS?
The primary side reactions when using this compound stem from its bifunctional nature and the flexibility of the hexane (B92381) chain. These include:
-
Double Acylation: During the initial protection of 1,6-diaminohexane or when coupling it to a peptide, there is a risk of both amino groups reacting, leading to the formation of a di-acylated product. This can be minimized by using a large excess of the diamine during the initial protection step.
-
Intramolecular Cyclization: When used as a linker for peptide cyclization, the flexible hexane chain can facilitate intramolecular cyclization, which is the desired outcome. However, under certain conditions, this can also compete with the desired peptide chain elongation.[4]
-
Intermolecular Oligomerization/Polymerization: Especially at high concentrations on the resin, the free amine of one linker can react with the activated carboxyl group of another peptide-linker complex, leading to the formation of dimers or polymers. This reduces the yield of the desired monomeric peptide.
-
Incomplete Deprotection: As with any Fmoc-protected amine, incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide product.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Symptoms:
-
Low final peptide yield after cleavage and purification.
-
Presence of multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of lower molecular weight species (truncated peptides) or higher molecular weight species (dimers/polymers).[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Coupling of this compound | Optimize Coupling: - Perform a double coupling step.[7] - Increase the equivalents of the coupling reagent (e.g., HATU, HCTU). - Use a stronger activating agent. - Monitor coupling completion with a Kaiser test.[5] |
| Intermolecular Oligomerization | Reduce On-Resin Concentration: - Use a resin with a lower loading capacity. - If possible, perform the coupling of the linker at a lower substitution level on the resin. |
| Premature Cleavage from the Resin | Linker Stability Check: - Ensure the linker is stable to the repetitive piperidine (B6355638) treatments for Fmoc deprotection.[5] - For highly acid-sensitive resins, consider if any acidic conditions during coupling could cause premature cleavage. |
| Inefficient Final Cleavage | Optimize Cleavage Cocktail & Conditions: - Increase cleavage time (typically 2-3 hours).[8] - Ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive residues.[8] - Perform a small-scale trial cleavage to optimize conditions. |
Issue 2: Unwanted Cyclization or Polymerization
Symptoms:
-
Major peaks in the HPLC and mass spectrometry analysis corresponding to cyclic byproducts or oligomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Intramolecular Cyclization during Chain Elongation | Orthogonal Protection Strategy: - Use an orthogonally protected diaminohexane, such as Fmoc-NH-(CH2)6-NH-Boc. This keeps one amine protected throughout the synthesis, preventing premature cyclization. The Boc group can then be selectively removed for on-resin cyclization if desired. |
| Intermolecular Reactions Favored | Dilution: - For solution-phase cyclization after cleavage, perform the reaction at high dilution to favor intramolecular over intermolecular reactions. On-Resin Cyclization: - Perform cyclization while the peptide is still attached to the solid support, as the pseudo-dilution effect can favor intramolecular reactions.[2] |
Experimental Protocols
Protocol 1: Orthogonal Protection of 1,6-Diaminohexane
Objective: To synthesize Fmoc-NH-(CH2)6-NH-Boc, an orthogonally protected building block. This protocol is adapted from general procedures for the mono-protection of symmetrical diamines.
Materials:
-
1,6-Diaminohexane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mono-Boc Protection:
-
Dissolve a large excess (e.g., 10 equivalents) of 1,6-diaminohexane in DCM.
-
Slowly add 1 equivalent of (Boc)2O dissolved in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate mono-Boc-1,6-diaminohexane.
-
-
Fmoc Protection:
-
Dissolve the purified mono-Boc-1,6-diaminohexane (1 equivalent) in a 10% aqueous sodium bicarbonate solution and DMF.
-
Add Fmoc-OSu (1 equivalent) and stir the reaction at room temperature for 4-6 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
The crude Fmoc-NH-(CH2)6-NH-Boc can be further purified by chromatography if necessary.
-
Protocol 2: On-Resin Cyclization of a Peptide using a Diaminoalkane Linker
Objective: To perform a head-to-tail cyclization of a linear peptide anchored to the resin via a side chain, using a diaminoalkane linker.
Materials:
-
Peptide-resin with a C-terminal carboxyl group and an N-terminal Fmoc group removed.
-
Fmoc-NH-(CH2)6-NH-Boc
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
DMF, DCM
Procedure:
-
Linker Attachment to Peptide Side Chain:
-
Swell the peptide-resin (with a side-chain carboxyl group, e.g., from an Asp or Glu residue) in DMF.
-
Activate the side-chain carboxyl group using standard coupling reagents.
-
Couple the free amine of mono-Boc-1,6-diaminohexane to the activated side chain.
-
Wash the resin thoroughly.
-
-
N-terminal Deprotection:
-
Remove the N-terminal Fmoc group of the peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
-
Linker Deprotection:
-
Remove the Boc group from the linker's terminal amine using a solution of TFA in DCM (e.g., 20-50% TFA).
-
Wash the resin thoroughly with DCM and then DMF, and neutralize with a dilute base solution (e.g., 5% DIPEA in DMF).
-
-
On-Resin Cyclization:
-
In a separate vessel, prepare an activation solution with coupling reagents (e.g., PyBOP, HOBt, and DIPEA) in DMF.
-
Add the activation cocktail to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature.[9]
-
Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail with appropriate scavengers.[8]
-
Precipitate the peptide in cold ether, and purify by preparative HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Experimental workflow for on-resin peptide cyclization.
References
- 2. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing a Diaminohexane Linker
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of peptides synthesized on a solid support via a diaminohexane linker. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a diaminohexane linker and how does it typically attach to the peptide and resin?
A diaminohexane linker is a flexible, aliphatic spacer containing two amine groups. In solid-phase peptide synthesis (SPPS), one amine group is typically used to attach the linker to the solid support (resin), often through a stable amide bond with a carboxyl functional group on the resin. The other amine group at the terminus of the linker is then used as the attachment point for the C-terminal amino acid of the peptide sequence. The linkage between the peptide and the diaminohexane linker is generally an acid-labile bond, allowing for cleavage of the peptide from the support under acidic conditions.
Q2: What are the standard initial conditions for cleaving a peptide from a diaminohexane linker?
For most peptides attached via a diaminohexane linker, a high concentration of trifluoroacetic acid (TFA) is the standard reagent for cleavage.[1][2] A common starting point is a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] The reaction is typically carried out at room temperature for 2-4 hours.[1]
Q3: Why are scavengers necessary during the cleavage of peptides from a diaminohexane linker?
During TFA-mediated cleavage, highly reactive cationic species are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl groups).[3][4] These carbocations can re-attach to or modify sensitive amino acid residues in the peptide, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[3][4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can react with the peptide.[3]
Q4: Which scavengers are recommended for the cleavage of peptides containing a diaminohexane linker?
The choice of scavengers depends on the amino acid composition of the peptide.[1][3] For a general-purpose cleavage, a cocktail containing water and TIS is a good starting point. For peptides containing sensitive residues, a more complex scavenger mixture may be necessary. Common scavengers and their targets include:
-
Triisopropylsilane (TIS): A general and effective scavenger for trityl groups.[5]
-
Water: Helps to hydrolyze t-butyl esters and ethers.
-
1,2-Ethanedithiol (EDT): Particularly effective for protecting tryptophan and cysteine residues.[3]
-
Thioanisole: Often used for peptides containing arginine with sulfonyl protecting groups.[5]
-
Phenol: Can help protect tyrosine and tryptophan residues.[6]
Troubleshooting Guide
Issue 1: Incomplete or Low Yield of Cleaved Peptide
Q: My peptide cleavage from the diaminohexane linker is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
A: Low cleavage yield can be attributed to several factors. Here is a step-by-step troubleshooting approach:
-
Extend Cleavage Time: The standard 2-4 hour cleavage time may be insufficient, especially for longer or more complex peptides. Try extending the cleavage time to 6 hours or, in some cases, overnight.[4] It is advisable to perform a small-scale trial to determine the optimal time.[3]
-
Increase TFA Concentration or Volume: Ensure that a sufficient excess of the cleavage cocktail is used to fully swell the resin and facilitate the reaction. A volume of 10-25 mL of cleavage cocktail per gram of resin is recommended.[3] If cleavage is still incomplete, a higher concentration of TFA may be required, although this is less common as the standard is already 95%.
-
Optimize Scavenger Cocktail: The composition of the scavenger cocktail can influence cleavage efficiency. For peptides with multiple arginine residues protected with Mtr, Pmc, or Pbf groups, longer deprotection times are often necessary, and a more robust cleavage cocktail like Reagent K may be beneficial.[3]
-
Check Resin Swelling: Proper swelling of the resin is crucial for the cleavage reagents to access the peptide-linker bond. Ensure the resin is adequately washed with a solvent like dichloromethane (B109758) (DCM) to remove any residual DMF from the synthesis, which can inhibit the acidic cleavage.[3]
-
Re-cleave the Resin: If you suspect incomplete cleavage, you can filter the initial cleavage solution and then treat the resin with a fresh batch of the cleavage cocktail to recover any remaining peptide.[7]
Issue 2: Presence of Unexpected Side Products in the Cleaved Peptide
Q: After cleavage, I am observing unexpected peaks in my HPLC or mass spectrometry analysis. What could be the cause?
A: The presence of side products is often due to the reaction of scavenged protecting groups with the peptide.
-
Inadequate Scavenging: This is the most common cause. If your peptide contains sensitive amino acids like Trp, Met, Cys, or Tyr, ensure you are using the appropriate scavengers in sufficient quantity. For example, if you have a tryptophan-containing peptide, the use of EDT in the cleavage cocktail is highly recommended to prevent alkylation of the indole (B1671886) side chain.[3]
-
Oxidation of Methionine: Methionine residues can be oxidized to methionine sulfoxide. To prevent this, consider using a cleavage cocktail designed for methionine-containing peptides, such as Reagent H, or perform the cleavage under an inert nitrogen atmosphere.[5]
-
Aspartimide Formation: Peptides containing aspartic acid can be prone to aspartimide formation, which can lead to epimerization and other side reactions. While this is more of a synthesis issue, it is observed after cleavage.
-
Re-attachment to the Resin: In some cases, the cleaved peptide can re-attach to the resin, particularly if the linker itself generates a reactive cation. While less common with aliphatic linkers compared to some aromatic ones, ensuring a sufficient amount of scavenger like TIS can help mitigate this.
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails and their typical applications. These are starting points and may require optimization for peptides attached via a diaminohexane linker.
| Reagent Name | Composition (v/v or w/v) | Key Applications & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][5] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good alternative to cocktails with odorous thiols, particularly effective for scavenging trityl groups.[5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pmc/Mtr/Pbf) and Trp-containing peptides on PAL or BAL resins.[5] |
| Low Odor Cocktail (L) | 88% TFA, 5% Water, 2% TIS, 5% Dithiothreitol (DTT) | Replaces odorous thiols with DTT.[5] |
Experimental Protocols
Standard Peptide Cleavage Protocol
This protocol is a starting point for most peptides attached via a diaminohexane linker.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual dimethylformamide (DMF).[3]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the standard cocktail (95% TFA, 2.5% Water, 2.5% TIS).
-
Add the freshly prepared cleavage cocktail to the resin.
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualizations
Caption: General workflow for peptide cleavage from a solid support.
Caption: Troubleshooting logic for common peptide cleavage issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long Peptide Synthesis with Flexible Diamine Linkers
Welcome to the technical support center for improving the yield of long peptides utilizing flexible diamine linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome challenges in solid-phase peptide synthesis (SPPS) of complex and lengthy peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing long peptides, and how can a flexible diamine linker help?
The principal obstacle in the synthesis of long peptides (typically >30 amino acids) is the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding leading to the formation of secondary structures like β-sheets, can hinder the accessibility of reagents to the N-terminus of the peptide. The consequence is incomplete coupling and deprotection steps, resulting in truncated and deletion sequences, which significantly lowers the yield of the desired full-length peptide.
A flexible diamine linker, incorporated into the peptide backbone or as part of the resin linker, can mitigate this issue by introducing a "kink" or a point of flexibility. This disruption of the regular peptide backbone structure can interfere with the formation of stable secondary structures, thereby reducing aggregation and improving the solvation of the peptide chain. This enhanced accessibility leads to more efficient coupling and deprotection, ultimately increasing the yield of the full-length peptide.
Q2: At what point in my peptide sequence should I incorporate a flexible diamine linker?
Strategic placement of a flexible diamine linker is crucial for its effectiveness. It is most beneficial to insert the linker within a region of the peptide that is predicted to be highly prone to aggregation. These are often sequences rich in hydrophobic residues. Peptide aggregation prediction tools can be utilized to identify such "difficult" sequences. Incorporating the linker approximately every 6-7 residues within these problematic regions can be an effective strategy.[1]
Q3: Can the use of a flexible diamine linker introduce new problems?
While beneficial, the introduction of a non-standard chemical moiety can present its own challenges. The secondary amine formed after the coupling of a diamine linker can be less reactive in the subsequent acylation step. This may necessitate the use of more potent coupling reagents, such as PyBrOP or HATU, to ensure complete reaction.[1] Additionally, the choice of the diamine linker and its compatibility with the overall synthesis strategy (e.g., protecting groups, cleavage conditions) must be carefully considered to avoid unwanted side reactions.
Q4: Are there alternatives to flexible diamine linkers for preventing aggregation?
Yes, several other strategies can be employed to combat peptide aggregation during SPPS. These include the use of:
-
Pseudoproline Dipeptides: These derivatives temporarily introduce a kink in the peptide backbone, disrupting secondary structure formation.[2]
-
Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen prevent hydrogen bonding.[1][2]
-
Chaotropic Salts: Washing the resin with solutions of salts like NaClO₄ or LiCl can disrupt hydrogen bonds.[1]
-
Special Solvent Systems: Using solvent mixtures like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can improve solvation.[1]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Full-Length Peptide | Major peaks in HPLC/MS correspond to truncated or deletion sequences. | Peptide aggregation leading to incomplete coupling or deprotection. | - Incorporate a flexible diamine linker at strategic points in the sequence.- Use pseudoproline dipeptides or backbone protecting groups (Hmb/Dmb).- Perform a double coupling for difficult residues.- Switch to a more potent coupling reagent (e.g., HATU, HCTU). |
| Incomplete Coupling after Diamine Linker Incorporation | Positive Kaiser test (blue beads) after the coupling step following the diamine linker. | The secondary amine of the diamine linker is less reactive than a primary amine. | - Use a stronger coupling reagent (e.g., PyBrOP or HATU).- Increase the coupling time.- Perform a double coupling for the subsequent amino acid. |
| Difficulty in Purifying the Final Peptide | Broad peaks or multiple, difficult-to-separate peaks in the preparative HPLC. | The crude product contains a complex mixture of closely related impurities due to aggregation during synthesis. | - Optimize the SPPS strategy to minimize aggregation (use of linkers, special reagents).- Employ a shallower gradient during HPLC purification.- Consider a different stationary phase for the HPLC column. |
| Poor Solubility of the Crude Peptide | Difficulty in dissolving the cleaved peptide in standard solvents for purification. | The peptide sequence is inherently hydrophobic and prone to aggregation both on-resin and in solution. | - Incorporate a removable, solubilizing linker during synthesis.[3][4]- Use solvents like trifluoroethanol (TFE) to aid in solubilization, but be mindful of its potential impact on HPLC purification. |
Data Presentation
While direct quantitative data comparing the yield of long peptides with and without flexible diamine linkers is not extensively available in the provided search results, the impact of strategies to reduce aggregation is well-documented. The following table illustrates the theoretical impact of stepwise coupling efficiency on the overall yield of a long peptide, highlighting the importance of minimizing incomplete reactions caused by aggregation.
| Stepwise Coupling Efficiency | Overall Theoretical Yield (50-mer peptide) | Overall Theoretical Yield (100-mer peptide) |
| 97.0% | 21.8% | 4.7% |
| 98.0% | 36.4% | 13.3% |
| 99.0% | 60.5% | 36.6% |
| 99.5% | 77.8% | 60.6% |
| 99.9% | 95.1% | 90.5% |
This table demonstrates that even a small decrease in coupling efficiency per step, often caused by aggregation, leads to a dramatic reduction in the overall yield of a long peptide.
Experimental Protocols
Protocol 1: Incorporation of a Flexible Diamine Linker during Fmoc-SPPS
This protocol describes the manual incorporation of a commercially available Fmoc-protected flexible diamine linker (e.g., Fmoc-N-(aminoethyl)-N'-(carboxymethyl)ethylenediamine) into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation and Swelling:
- Start with a suitable resin (e.g., Rink Amide resin) for your target peptide.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Standard Fmoc-SPPS Cycles:
- Perform standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and amino acid coupling cycles for the peptide sequence preceding the linker insertion point.
3. Diamine Linker Coupling:
- In a separate vial, dissolve the Fmoc-protected flexible diamine linker (1.5-2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.5-2 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to activate the linker.
- Add the activated linker solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Subsequent Amino Acid Coupling (Post-Linker):
- After Fmoc deprotection of the diamine linker, the resulting secondary amine may exhibit lower reactivity.
- For the next amino acid coupling, consider using a more potent coupling reagent like HATU or PyBrOP.
- Perform a double coupling to ensure the reaction goes to completion.
5. Continuation of Synthesis:
- Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Utilizing a Removable Aggregation-Suppressing Linker
This protocol is based on the concept of using a solubilizing linker that can be removed after synthesis and purification to yield the native peptide.[3][4]
1. Synthesis with the Aggregation-Suppressing Linker:
- Synthesize the target peptide using standard Fmoc-SPPS, but with a cleavable, solubilizing linker attached to the N-terminus or a side chain. This linker enhances the solubility of the growing peptide chain, preventing aggregation.
2. Purification of the Linker-Peptide Conjugate:
- After cleavage from the resin, purify the linker-peptide conjugate using RP-HPLC. The enhanced solubility of the conjugate often leads to a cleaner purification profile.
3. Linker Removal:
- Following purification, cleave the aggregation-suppressing linker from the peptide under specific conditions that do not affect the peptide itself (e.g., enzymatic cleavage or specific chemical conditions depending on the linker chemistry).
4. Final Purification:
- Perform a final purification step to remove the cleaved linker and any remaining impurities, yielding the pure, native peptide.
Visualizations
References
Technical Support Center: Impact of Fmoc-1,6-diaminohexane on Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of incorporating Fmoc-1,6-diaminohexane on peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a bifunctional linker molecule. One end has a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard solid-phase peptide synthesis (SPPS) chemistry. The other end has a free primary amine after deprotection of a temporary protecting group, or it is used as a diamine spacer. It is commonly used to introduce an aminohexyl spacer into a peptide sequence, which can be useful for various applications, including the attachment of labels, a cargo molecule, or for modifying the peptide's overall properties.
Q2: How does the incorporation of a 1,6-diaminohexane linker affect the physicochemical properties and solubility of a peptide?
A2: The 1,6-diaminohexane linker is a flexible, non-polar alkyl chain. Its incorporation can significantly alter a peptide's properties:
-
Increased Hydrophobicity: The six-carbon alkyl chain increases the overall hydrophobicity of the peptide. This is a primary driver of decreased solubility in aqueous solutions.[1][2]
-
Potential for Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to peptide aggregation and precipitation, especially for peptides that already have a tendency to aggregate.
-
Minimal Impact on Net Charge: At physiological pH, the terminal amine of the linker will be protonated, adding a positive charge. This can slightly counteract the increased hydrophobicity but may not be sufficient to overcome solubility issues in many cases.
Q3: My peptide containing a 1,6-diaminohexane linker has poor solubility in my aqueous buffer. What are the likely causes?
A3: Poor solubility in this case is most likely due to the increased hydrophobicity imparted by the C6 alkyl chain.[3] This can lead to the peptide reaching its solubility limit at a lower concentration. Other contributing factors could be that the peptide sequence itself is hydrophobic, or that the pH of the buffer is close to the peptide's isoelectric point (pI), where its net charge is minimal.[1][2]
Q4: Are there alternative linkers I can use if solubility with 1,6-diaminohexane is a persistent issue?
A4: Yes, several hydrophilic linkers can be used to improve solubility. Polyethylene glycol (PEG)-based spacers are a common choice as they are hydrophilic and can reduce aggregation.[3] Shorter alkyl chains with charged groups can also be considered.
Troubleshooting Guide for Poor Peptide Solubility
This guide provides a systematic approach to troubleshoot and resolve solubility issues with peptides containing a 1,6-diaminohexane linker.
Problem: The lyophilized peptide powder does not dissolve in the desired aqueous buffer (e.g., PBS, Tris).
Visual Cue: The solution appears cloudy, contains visible particulates, or forms a gel.
| Potential Cause | Recommended Solution | Detailed Steps |
| High Hydrophobicity | Use of an organic co-solvent. | 1. Attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][5] 2. Once fully dissolved, slowly add the concentrated peptide solution dropwise to the desired aqueous buffer with gentle stirring.[4] 3. If precipitation occurs, the solubility limit in the final buffer concentration has likely been exceeded. |
| pH is near the Isoelectric Point (pI) | Adjust the pH of the buffer. | 1. Calculate the theoretical pI of your peptide sequence. 2. If the peptide is basic (pI > 7), try dissolving it in a slightly acidic buffer (e.g., pH 4-6).[6] 3. If the peptide is acidic (pI < 7), try a slightly basic buffer (e.g., pH 7.5-8.5).[6] |
| Peptide Aggregation | Use of sonication or denaturing agents. | 1. Briefly sonicate the peptide solution in an ice bath to help break up aggregates.[5] 2. As a last resort for non-biological assays, consider using denaturing agents like 6 M guanidine (B92328) hydrochloride (Gu-HCl) or urea (B33335) to disrupt strong intermolecular hydrogen bonds. Note that these will likely denature the peptide.[5] |
Illustrative Quantitative Data: Impact of 1,6-Diaminohexane Linker on Peptide Solubility
The following table provides illustrative data on how the solubility of a model peptide might change with the addition of a 1,6-diaminohexane linker. Actual values will vary depending on the peptide sequence.
| Peptide | Modification | Solubility in Water (mg/mL) | Solubility in 10% Acetonitrile/Water (mg/mL) | Solubility in DMSO (mg/mL) |
| Model Peptide (Ac-Lys-Gly-Gly-Leu-Ala-Val-NH2) | None | > 10 | > 10 | > 50 |
| Model Peptide-Linker | C-terminal 1,6-diaminohexane | ~ 1-2 | ~ 5-7 | > 50 |
Experimental Protocols
Protocol 1: Incorporation of this compound-HCl during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound-HCl to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide on resin
-
This compound hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound-HCl:
-
In a separate vial, dissolve 3 equivalents (eq) of this compound-HCl, 3 eq of HBTU/HATU, and 6 eq of DIPEA in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Coupling Completion Check: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times). The resin is now ready for the next step in your synthesis (e.g., cleavage or further modification of the linker's terminal amine after its own deprotection).
Protocol 2: Turbidity Assay for Peptide Solubility Measurement
This protocol provides a method to determine the solubility of a peptide in a given solvent by measuring turbidity.[7][8]
Materials:
-
Lyophilized peptide
-
Selected solvents (e.g., water, PBS, 10% acetonitrile, DMSO)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm)
-
Multichannel pipette
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve a known weight of the peptide in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution with the test solvent to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 650 nm). An increase in absorbance indicates the formation of insoluble particles.
-
Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly is the approximate solubility limit of the peptide in that solvent.
Visualizations
Caption: Workflow from synthesis to solubility troubleshooting.
Caption: Impact of the 1,6-diaminohexane linker on peptide properties.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. users.renyi.hu [users.renyi.hu]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Technical Support Center: Managing Piperidine Adducts in Fmoc-1,6-diaminohexane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-1,6-diaminohexane and encountering challenges with piperidine (B6355638) adduct removal during Fmoc deprotection.
Troubleshooting Guides
Issue 1: Persistent Piperidine Adduct Contamination in the Final Product
Problem: After synthesis and purification, the final product containing the 1,6-diaminohexane linker shows persistent contamination with the dibenzofulvene (DBF)-piperidine adduct, as confirmed by HPLC or Mass Spectrometry.
Possible Causes:
-
Inadequate Washing: The washing steps after Fmoc deprotection may be insufficient to remove the soluble DBF-piperidine adduct.
-
Adduct Precipitation: High concentrations of the adduct can sometimes lead to its precipitation, making it difficult to wash away.
-
Reaction with the Free Amine: The free amino group of the 1,6-diaminohexane linker could potentially interact with reaction byproducts, complicating purification.
Troubleshooting Steps:
-
Optimize Washing Protocol:
-
Increase the number and volume of washes with N,N-dimethylformamide (DMF) immediately following the piperidine deprotection step.[1]
-
Incorporate a wash with a different solvent, such as isopropyl alcohol (IPA) or dichloromethane (B109758) (DCM), to disrupt potential non-polar interactions.
-
Consider adding a small percentage of a weak acid, like 1% OxymaPure in DMF, to the wash solvent to help neutralize any residual piperidine and improve the solubility of its adduct.[2][3]
-
-
Liquid-Liquid Extraction (for solution-phase synthesis):
-
If the reaction is performed in solution, a liquid-liquid extraction can be effective. After the reaction, partition the mixture between a hydrocarbon solvent (e.g., hexane, heptane) and a polar organic solvent. The non-polar DBF-piperidine adduct will preferentially dissolve in the hydrocarbon layer, which can then be separated and discarded.[4]
-
-
Alternative Deprotection Reagents:
-
To avoid the formation of the piperidine adduct altogether, consider using an alternative base for Fmoc removal. See the FAQ section below for more details on alternative bases.
-
Issue 2: Formation of an Unknown Impurity with a Mass Corresponding to the Product + Dibenzofulvene (DBF)
Problem: An unexpected impurity is detected with a mass corresponding to the desired product plus ~178 Da, suggesting the formation of a DBF adduct with the product itself.
Possible Cause:
-
Incomplete Scavenging of DBF: If the concentration of piperidine is too low or the deprotection time is extended, the highly reactive dibenzofulvene (DBF) intermediate may not be fully scavenged by piperidine.[5] This allows the DBF to react with the newly deprotected primary amine of the 1,6-diaminohexane linker, forming a stable, undesired adduct.
Troubleshooting Steps:
-
Ensure Sufficient Piperidine Concentration:
-
Optimize Deprotection Time:
-
Use of Scavengers:
-
In cases of particularly difficult sequences or persistent DBF-adduct formation with the product, consider adding a more efficient scavenger to the deprotection solution. Thiols, such as 1-octanethiol, have been used as effective DBF scavengers.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the piperidine adduct and why does it form?
A1: The piperidine adduct is formed during the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The process involves a β-elimination reaction that releases the highly reactive dibenzofulvene (DBF) molecule.[7][9] Piperidine, the base used for deprotection, also acts as a scavenger by reacting with DBF via a Michael-type addition to form a soluble and stable adduct.[10] This prevents the DBF from reacting with the newly liberated amine of the growing peptide chain.
Q2: How can I monitor the formation and removal of the piperidine adduct?
A2: The DBF-piperidine adduct has a characteristic UV absorbance at approximately 301-312 nm.[10] You can monitor the progress of the Fmoc deprotection and the subsequent washing steps by taking aliquots of the solution, diluting them, and measuring the absorbance at this wavelength using a UV-Vis spectrophotometer. A decrease in absorbance indicates successful removal of the adduct during washing. HPLC analysis can also be used to separate and quantify the adduct from the desired product.
Q3: Are there alternatives to piperidine for Fmoc deprotection that avoid adduct formation?
A3: Yes, several alternative bases can be used for Fmoc deprotection, which may be beneficial if piperidine adduct removal proves difficult. Some alternatives include:
-
4-Methylpiperidine: Behaves similarly to piperidine but can be more efficient in some cases.[11]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that removes the Fmoc group much faster than piperidine. However, it does not scavenge DBF, so a scavenger like piperidine is often added in small amounts.[5]
-
3-(Diethylamino)propylamine (DEAPA): A greener alternative to piperidine that has been shown to be effective for Fmoc removal and can minimize certain side reactions.[12]
-
Pyrrolidine: Another secondary amine that can be used for Fmoc deprotection.[13]
Q4: Can the free amino group of 1,6-diaminohexane cause side reactions during Fmoc deprotection?
A4: While the primary purpose of piperidine is to deprotect the Fmoc-protected amine, the presence of a second, free primary amine on the 1,6-diaminohexane linker introduces the possibility of side reactions. As mentioned in the troubleshooting guide, the free amine can react with unscavenged DBF. It is also important to consider that the basic conditions of the deprotection step could potentially lead to other unforeseen reactions depending on the other components of the reaction mixture. Careful monitoring of the reaction by HPLC and mass spectrometry is crucial to identify any such side products.
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20-30% in DMF | Well-established, effective deprotection and scavenging | Forms adduct that requires removal, potential for side reactions |
| 4-Methylpiperidine | 20% in DMF | Similar to piperidine, can be more efficient | Forms an adduct requiring removal |
| DBU | 1-5% in DMF | Very fast deprotection | Does not scavenge DBF, can catalyze side reactions |
| DEAPA | 10-30% in various solvents | "Greener" alternative, can reduce side reactions | May have different reaction kinetics |
| Pyrrolidine | 20% in DMF | Effective deprotection | Can increase certain side reactions |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection and Washing (Solid-Phase)
-
Resin Swelling: Swell the resin-bound substrate in DMF for at least 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 10-20 minutes with gentle agitation.[14]
-
Drain: Drain the deprotection solution.
-
Post-Deprotection Wash: Wash the resin thoroughly with DMF (5-7 times, 1 min each) to remove the DBF-piperidine adduct and excess piperidine.[1]
-
Solvent Exchange Wash (Optional): Wash the resin with IPA (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next coupling step.
-
Monitoring: Collect the filtrate from the wash steps and measure the UV absorbance at ~301 nm to confirm the removal of the adduct.
Protocol 2: Liquid-Phase Extraction for Adduct Removal
-
Reaction Quenching: After the deprotection reaction is complete, dilute the reaction mixture with a polar organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic layer with water or a mild aqueous acid (e.g., 1% citric acid) to remove excess piperidine.
-
Hydrocarbon Extraction: Add an equal volume of a hydrocarbon solvent (e.g., heptane (B126788) or hexane) to the organic layer.[4]
-
Mixing and Separation: Mix the two phases thoroughly and then allow them to separate in a separatory funnel.
-
Collection: The DBF-piperidine adduct will be in the upper hydrocarbon layer. Drain and discard the hydrocarbon layer.
-
Repeat: Repeat the hydrocarbon extraction 2-3 times until the hydrocarbon layer is colorless.
-
Drying and Concentration: Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 5. chempep.com [chempep.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Navigating the Maze: A Comparative Guide to LC-MS Analysis of Peptides with a 1,6-Diaminohexane Linker
For researchers, scientists, and drug development professionals engaged in structural proteomics and the development of targeted therapeutics, the precise analysis of chemically cross-linked peptides is paramount. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of peptides containing a 1,6-diaminohexane linker, a common spacer in various bioconjugation applications. Detailed experimental protocols and comparative data on enrichment strategies and fragmentation techniques are presented to facilitate robust and reliable characterization of these modified peptides.
The use of chemical cross-linkers, such as 1,6-diaminohexane, coupled with mass spectrometry, offers invaluable insights into protein-protein interactions and the three-dimensional structure of protein complexes. However, the analysis of the resulting cross-linked peptides presents unique challenges due to their low abundance, complex fragmentation patterns, and the potential for sample complexity to obscure meaningful results. This guide focuses on providing practical, data-driven comparisons to aid in the selection of optimal analytical strategies.
Comparative Analysis of Enrichment and Fragmentation Strategies
The successful identification and quantification of cross-linked peptides heavily relies on effective sample preparation and the choice of mass spectrometric fragmentation. Below, we compare common enrichment techniques and fragmentation methods applicable to peptides modified with a 1,6-diaminohexane linker.
Enrichment Strategy Comparison
Due to the substoichiometric nature of cross-linking reactions, enrichment of cross-linked peptides prior to LC-MS analysis is often a critical step. The two most common techniques are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography.
| Enrichment Strategy | Principle | Advantages | Disadvantages | Typical Performance |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Cross-linked peptides are larger than their linear counterparts. | - Mild separation conditions.- Effective for removing smaller, unmodified peptides. | - Lower resolution compared to other chromatographic methods.- Potential for sample dilution. | Increase in identification of non-redundant cross-linked peptides by 10% to 30% depending on the cross-linker and sample complexity. |
| Strong Cation Exchange (SCX) | Separates molecules based on charge. Cross-linked peptides typically have a higher charge state at low pH due to the presence of two N-termini. | - High resolving power.- Can be highly effective for enriching multiply charged species. | - Requires careful optimization of salt gradient elution.- Potential for loss of certain cross-linked peptides. | A simplified 2-fraction salt step gradient can identify a similar number of cross-linked peptides as SEC-based fractionation. |
Fragmentation Method Comparison
The choice of fragmentation technique in the mass spectrometer is crucial for obtaining high-quality spectra for confident identification of cross-linked peptides. Different methods offer distinct advantages in sequencing the two peptide chains connected by the linker.
| Fragmentation Method | Principle | Advantages for Cross-Linked Peptides | Disadvantages for Cross-Linked Peptides |
| Collision-Induced Dissociation (CID) | Fragmentation through collision with an inert gas. | - Widely available and well-characterized.- Can provide good fragmentation for smaller, highly charged peptides. | - Often results in unequal fragmentation of the two peptide chains.- May not provide sufficient fragmentation for larger cross-linked peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that provides higher fragmentation energy. | - Generally produces more fragment ions and better sequence coverage compared to CID.- Often the method of choice for identifying cross-linked peptides. | - Can still result in some bias in the fragmentation of the two peptide chains. |
| Electron-Transfer Dissociation (ETD) | Fragmentation through electron transfer, which preserves labile modifications. | - Produces c- and z-type fragment ions, providing complementary information to CID/HCD.- Less biased fragmentation of the two peptide chains. | - Generally less efficient for doubly charged precursors.- Can be more complex to implement and optimize. |
| Stepped HCD | Application of multiple HCD energies to a single precursor. | - Combines the benefits of different collision energies to improve overall fragment ion generation. | - Requires careful optimization of the collision energy steps. |
Experimental Protocols
Detailed methodologies for the key stages of LC-MS analysis of peptides containing a 1,6-diaminohexane linker are provided below. These protocols are based on established methods for amine-reactive cross-linkers and should be optimized for specific experimental conditions.
Protein Cross-Linking with 1,6-Diaminohexane
This protocol assumes the use of an activated form of 1,6-diaminohexane (e.g., as a di-NHS ester) for amine-reactive cross-linking.
-
Protein Preparation: Prepare the purified protein or protein complex in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).
-
Cross-Linking Reaction: Add the activated 1,6-diaminohexane cross-linker to the protein solution at a molar excess (e.g., 100-fold). Incubate the reaction for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes.
-
Sample Preparation for Digestion: Proceed with reduction, alkylation, and proteolytic digestion.
Sample Preparation for LC-MS Analysis
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip. Wash with 0.1% TFA and elute with 50-80% acetonitrile (B52724) in 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Enrichment of Cross-Linked Peptides (Optional but Recommended)
a) Size Exclusion Chromatography (SEC):
-
Reconstitute the dried peptide digest in SEC mobile phase (e.g., 30% acetonitrile, 0.1% TFA).
-
Inject the sample onto an appropriate SEC column (e.g., Superdex Peptide).
-
Collect fractions corresponding to the higher molecular weight species, which are enriched in cross-linked peptides.
-
Dry the collected fractions in a vacuum centrifuge.
b) Strong Cation Exchange (SCX):
-
Reconstitute the dried peptide digest in SCX loading buffer (e.g., 5 mM KH2PO4, 30% ACN, pH 3).
-
Load the sample onto an SCX micro-spin column.
-
Wash the column with loading buffer.
-
Elute the peptides with a step gradient of KCl in loading buffer (e.g., 100 mM and 500 mM KCl).
-
Desalt the eluted fractions using a C18 StageTip before LC-MS analysis.
LC-MS/MS Analysis
-
LC System: Use a nano-flow HPLC system coupled to the mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is commonly used.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Solvent B over 60-90 minutes.
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Select precursor ions with charge states of +3 and higher for fragmentation.
-
Utilize HCD or a combination of HCD and ETD for fragmentation. For HCD, a normalized collision energy of 25-35% is a good starting point.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes involved in the analysis of peptides containing the 1,6-diaminohexane linker, the following diagrams have been generated using the DOT language.
A Researcher's Guide to MALDI-TOF Characterization of Fmoc-1,6-diaminohexane Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. The introduction of modifications, such as the versatile Fmoc-1,6-diaminohexane linker, necessitates robust analytical techniques to verify the successful conjugation and purity of the final product. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical methods for the characterization of these modified peptides, supported by experimental protocols and data.
The Role of this compound in Peptide Modification
This compound serves as a bifunctional linker, often employed in peptide chemistry to introduce a primary amine for subsequent conjugation or to act as a spacer arm. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one end allows for its selective removal under basic conditions, a common strategy in solid-phase peptide synthesis (SPPS). This modification is crucial for applications such as the development of peptide-drug conjugates, targeted drug delivery systems, and functionalized biomaterials.
MALDI-TOF Mass Spectrometry: A Powerful Tool for Peptide Analysis
MALDI-TOF mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large and fragile biomolecules like peptides.[1][2] The process involves co-crystallizing the peptide sample with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation.[1][2] The ionized peptides are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.
A key advantage of MALDI-TOF is its high sensitivity, speed, and tolerance to some sample impurities.[3] It typically produces singly charged ions, which simplifies spectral interpretation.[4]
Experimental Workflow for MALDI-TOF Characterization
The following diagram illustrates a typical workflow for the characterization of an this compound modified peptide using MALDI-TOF mass spectrometry.
Detailed Experimental Protocol: MALDI-TOF Analysis of a Model this compound Modified Peptide
This protocol outlines the steps for analyzing a model peptide, "Peptide-A," and its this compound modified counterpart.
1. Materials:
-
Peptides: Lyophilized pure Peptide-A and this compound-Peptide-A.
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA). A saturated solution is prepared in 50:50 (v/v) acetonitrile/0.1% trifluoroacetic acid (TFA) in water.
-
Solvents: Acetonitrile (ACN), 0.1% TFA in deionized water.
-
Calibration Standard: A mixture of peptides with known molecular weights.
2. Sample Preparation:
-
Dissolve the lyophilized peptides in 0.1% TFA to a final concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 1 µL of the peptide solution with 9 µL of the CHCA matrix solution.
-
Vortex the mixture gently.
-
Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, forming a crystalline matrix.
-
Spot the calibration standard on adjacent positions on the target plate using the same method.
3. MALDI-TOF Mass Spectrometry:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker UltrafleXtreme).
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: 500-5000 m/z.
-
Calibration: Calibrate the instrument using the external calibration standard.
-
Data Acquisition: Acquire mass spectra from the sample spots. The laser power should be optimized to obtain good signal-to-noise ratio with minimal fragmentation.
4. Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the monoisotopic mass of the singly protonated molecular ion [M+H]⁺.
-
Compare the observed mass with the calculated theoretical mass of the unmodified and modified peptides.
Data Presentation: Expected Results for a Model Peptide
Let's consider a hypothetical 10-amino acid peptide, "Peptide-A" (Sequence: GAGAGAGAGA), and its modification with this compound.
-
Molecular Weight of Peptide-A (C₃₀H₅₂N₁₀O₁₁): 716.8 g/mol
-
Molecular Weight of this compound (C₂₁H₂₆N₂O₂): 338.4 g/mol
-
Mass of this compound modification (after amide bond formation, loss of H₂O): 321.4 Da
| Analyte | Theoretical Mass (Da) | Observed Mass [M+H]⁺ (Da) | Mass Error (ppm) |
| Peptide-A | 716.8 | 717.4 | < 50 |
| This compound-Peptide-A | 1038.2 | 1039.0 | < 50 |
Comparison with Alternative Techniques
While MALDI-TOF is a powerful tool, other techniques can provide complementary information for the characterization of modified peptides.
| Feature | MALDI-TOF | Electrospray Ionization (ESI-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Edman Degradation |
| Principle | Laser desorption/ionization from a solid matrix. | Ionization from a liquid phase by applying a high voltage. | Separation by chromatography followed by mass analysis. | Sequential chemical cleavage of N-terminal amino acids. |
| Ionization | Soft, primarily produces singly charged ions. | Soft, produces multiply charged ions. | ESI is commonly used. | Not a mass spectrometry technique. |
| Sample Throughput | High | Moderate | Low to Moderate | Low |
| Tolerance to Impurities | Relatively high | Low | Low | Moderate |
| Quantitative Accuracy | Semi-quantitative | Good | Excellent | Not for quantification of the intact peptide. |
| Structural Information | Primarily molecular weight. | Molecular weight and fragmentation data (MS/MS). | Retention time, molecular weight, and fragmentation data (MS/MS). | N-terminal sequence. |
| Key Advantage | Speed and ease of use for molecular weight determination. | Well-suited for complex mixtures and obtaining fragmentation data. | Provides separation of impurities and isomers before mass analysis. | Provides direct sequence information. |
| Limitation | Limited fragmentation information in standard mode. | Complex spectra due to multiple charge states. | Longer analysis time. | Cannot characterize C-terminal modifications or blocked N-termini. |
Logical Relationships in Analytical Strategy
The choice of analytical technique often depends on the specific research question. The following diagram illustrates a decision-making process for characterizing modified peptides.
Conclusion
MALDI-TOF mass spectrometry stands out as a rapid and reliable method for the initial characterization of this compound modified peptides, primarily for confirming the expected molecular weight. Its simplicity and high throughput make it an invaluable tool in a research and drug development setting. For more in-depth analysis, including the separation of impurities, identification of modification sites, and sequencing, coupling MALDI-TOF with other techniques like liquid chromatography and tandem mass spectrometry provides a comprehensive analytical solution. The choice of methodology should be guided by the specific analytical needs, from routine quality control to detailed structural elucidation.
References
- 1. bumc.bu.edu [bumc.bu.edu]
- 2. Virtual Labs [pe-iitb.vlabs.ac.in]
- 3. A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flexible Linkers in Peptide Synthesis: Fmoc-1,6-diaminohexane vs. Alternatives
In the intricate world of peptide synthesis and drug development, linkers are the essential bridges that connect functional moieties, influencing the stability, solubility, and biological activity of the final conjugate. The choice of a flexible linker is a critical design parameter, with options ranging from hydrophobic alkyl chains to hydrophilic polyethylene (B3416737) glycol (PEG) structures. This guide provides an objective comparison of Fmoc-1,6-diaminohexane, a classic hydrophobic flexible linker, with other commonly used alternatives, supported by experimental context and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Flexible Linkers
Flexible linkers are molecular spacers used in solid-phase peptide synthesis (SPPS) to connect a peptide chain to another molecule, which could be another peptide, a small molecule drug, a fluorescent tag, or a solid support.[1] Unlike rigid linkers that maintain a fixed distance and orientation, flexible linkers provide conformational freedom. This flexibility can be crucial for allowing different domains of a molecule to interact, improving substrate access to an enzymatic site, or enhancing the solubility of a hydrophobic peptide.[2] The physicochemical properties of the linker, particularly its hydrophobicity and length, can dramatically impact the performance of the final conjugate.
Profiling the Contestants: A Look at Key Flexible Linkers
This compound: The Hydrophobic Workhorse
This compound is a diaminohexane molecule where one of the amino groups is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This compound serves as a versatile hydrophobic spacer in peptide synthesis.[5]
-
Structure and Properties: It consists of a six-carbon alkyl chain, rendering it flexible and distinctly hydrophobic. This hydrophobicity can promote interactions with non-polar surfaces and may influence the folding of the attached peptide.[6][7]
-
Applications: It is widely used to introduce an aminohexyl spacer, which can then be functionalized, or to simply distance a payload from the main peptide chain to avoid steric hindrance.[5]
Alternative Flexible Linkers
1. Fmoc-PEG (Polyethylene Glycol) Linkers: The Hydrophilic Counterpart PEG linkers are composed of repeating ethylene (B1197577) glycol units and are the most common type of hydrophilic linker used in bioconjugation.[1][2] They are available in various discrete lengths, often protected with an Fmoc group for seamless integration into SPPS workflows.[8][9]
-
Structure and Properties: The repeating ether units make PEG linkers highly hydrophilic, flexible, and generally biocompatible.[2] This hydrophilicity can significantly enhance the aqueous solubility of hydrophobic peptides and reduce aggregation.[10]
-
Applications: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins, protecting them from proteolytic degradation and reducing immunogenicity.[10]
2. Peptide-Based Linkers (e.g., Glycine-Serine Repeats): The Biomimetic Option These linkers are composed of short sequences of amino acids known for their flexibility, most commonly glycine (B1666218) (Gly) and serine (Ser). Sequences like (Gly-Gly-Gly-Gly-Ser)n, often abbreviated as (G4S)n, are standard choices.
-
Structure and Properties: Glycine's lack of a side chain provides maximum conformational freedom, while serine's polar hydroxyl group improves hydrophilicity and can form hydrogen bonds with water, enhancing solubility.[11]
-
Applications: These linkers are used extensively in fusion proteins to ensure that the fused domains fold and function independently. Their peptide nature ensures high biocompatibility and biodegradability.
Quantitative Data Presentation: A Comparative Overview
The selection of a linker directly influences the physicochemical properties of the resulting peptide conjugate. The following tables summarize the key characteristics and performance aspects of this compound and its common alternatives.
Table 1: Physicochemical Properties of Common Flexible Linkers
| Linker Type | Representative Structure | Primary Characteristic | Flexibility |
| This compound | Fmoc-NH-(CH₂)₆-NH₂ | Hydrophobic | High |
| Fmoc-PEG Linker | Fmoc-NH-(CH₂CH₂O)n-X* | Hydrophilic | High |
| Glycine-Serine Linker | Fmoc-(Gly-Ser)n-OH | Hydrophilic/Amphiphilic | High |
Note: 'X' represents a terminal functional group, such as a carboxylic acid.
Table 2: Impact of Flexible Linkers on Peptide Synthesis and Final Properties
| Linker Type | Effect on Peptide Solubility | Aggregation Potential | Key Applications & Considerations |
| This compound | May decrease solubility of the final conjugate | Can increase aggregation, especially for hydrophobic peptides[11][12] | Spacing of hydrophobic moieties; may enhance membrane interaction. |
| Fmoc-PEG Linker | Significantly increases aqueous solubility[10] | Reduces aggregation[10] | Improving drug bioavailability and stability; reducing immunogenicity.[2] |
| Glycine-Serine Linker | Generally improves or maintains solubility | Low | Fusion proteins; applications requiring high biocompatibility. |
Mandatory Visualizations
Caption: General structure of a peptide conjugate featuring a flexible linker.
Caption: Experimental workflow for incorporating a flexible linker in SPPS.
Caption: Logic diagram for selecting a flexible linker based on desired properties.
Experimental Protocols
The following are generalized protocols for the incorporation of a flexible linker during standard Fmoc-SPPS.
Protocol 1: Linker Coupling to Amino-Functionalized Resin
This protocol describes the manual coupling of an Fmoc-protected linker to a resin such as Rink Amide for subsequent peptide synthesis.
-
Resin Preparation: Swell 100 mg of the amino-functionalized resin (e.g., Rink Amide MBHA, loading ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[13]
-
Linker Activation: In a separate vial, dissolve the Fmoc-linker (e.g., this compound, 3 equivalents to resin loading), a coupling agent like HATU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA, 6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove all unreacted reagents.[14]
-
Fmoc Deprotection: To prepare for the coupling of the first amino acid, remove the Fmoc group from the newly attached linker by treating the resin with 20% (v/v) piperidine in DMF for 20 minutes.[13][15]
-
Final Wash: Wash the resin as in step 4. The resin is now ready for the coupling of the first Fmoc-protected amino acid of the peptide sequence.
Protocol 2: Peptide Cleavage and Global Deprotection
This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.
-
Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[14]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[16]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and cleaved protecting groups.[14]
-
Drying: Dry the final peptide pellet under vacuum.
Protocol 3: Crude Peptide Analysis
-
High-Performance Liquid Chromatography (HPLC): Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze by reverse-phase HPLC to assess purity. The presence of a major peak indicates the desired product.
-
Mass Spectrometry (MS): Analyze the crude peptide using MALDI-TOF or ESI-MS to confirm that the molecular weight of the major product matches the calculated mass of the desired peptide-linker conjugate.[17][18]
Conclusion
The choice between this compound and other flexible linkers is a strategic decision dictated by the intended application of the final peptide.
-
This compound is an excellent choice when a simple, flexible, and hydrophobic spacer is required. Its aliphatic nature makes it chemically robust, but researchers must consider its potential to decrease the overall solubility of the conjugate and increase the risk of aggregation.
-
Fmoc-PEG linkers are the superior option when the primary goal is to enhance aqueous solubility, improve pharmacokinetic properties, and minimize aggregation.[10] Their hydrophilicity makes them invaluable for developing peptide-based therapeutics.
-
Glycine-Serine linkers offer a biocompatible and flexible solution, particularly well-suited for constructing fusion proteins where maintaining the independent function of different domains is paramount.
By carefully weighing the properties of these linkers against the desired outcomes, researchers can rationally design and synthesize peptide conjugates with optimized performance for a wide range of scientific and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mono-Fmoc 1,6-diaminohexane hydrochloride Novabiochem® | 945923-91-1 [sigmaaldrich.com]
- 4. mono-Fmoc 1,6-diaminohexane hydrochloride Novabiochem® | 945923-91-1 [b2b.sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 9. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 10. peptide.com [peptide.com]
- 11. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. digital.csic.es [digital.csic.es]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spatially Speaking: A Comparative Guide to Fmoc-1,6-diaminohexane and Fmoc-1,4-diaminobutane in Peptide Activity
In the intricate world of peptide design and drug development, the choice of a chemical linker can be as crucial as the peptide sequence itself. Among the myriad of options, diaminoalkanes protected with the fluorenylmethyloxycarbonyl (Fmoc) group are versatile tools for introducing spacing and flexibility. This guide provides a comparative analysis of two such linkers, Fmoc-1,6-diaminohexane and Fmoc-1,4-diaminobutane, and their effects on peptide activity, drawing upon experimental evidence and established principles of peptide chemistry.
Key Differences and Their Implications for Peptide Activity
| Feature | This compound (C6 Linker) | Fmoc-1,4-diaminobutane (C4 Linker) |
| Chain Length & Flexibility | Longer, more flexible six-carbon chain. | Shorter, less flexible four-carbon chain. |
| Conformational Freedom | Imparts greater conformational freedom to the attached peptide, allowing it to adopt a wider range of spatial orientations. | Restricts the conformational possibilities of the peptide to a greater extent. |
| Receptor Binding | The increased flexibility can be advantageous for peptides that need to adopt a specific, and perhaps extended, conformation to bind effectively to a receptor. It can also allow for spanning a greater distance between binding pockets on a target protein. | The more constrained nature can be beneficial if a rigid conformation is required for optimal receptor interaction, potentially leading to higher binding affinity through reduced entropic penalty upon binding. |
| Hydrophobicity | More hydrophobic due to the longer alkyl chain. | Less hydrophobic compared to the C6 linker. |
| Solubility | May slightly decrease the aqueous solubility of the resulting peptide conjugate. | May have a less pronounced effect on the overall solubility of the peptide. |
Experimental Evidence: The Impact of Linker Length on Peptide Biosensor Sensitivity
A pertinent study investigated the influence of different linkers on the sensitivity of a peptide-based piezoelectric biosensor for detecting aldehydes in the gas phase. While this study did not use Fmoc-1,4-diaminobutane, it did incorporate 6-aminohexanoic acid, the carboxylic acid analog of 1,6-diaminohexane, providing valuable insight into the effect of a C6 hydrocarbon linker.
The study aimed to enhance the binding affinity of the peptide OBPP4 to various aldehydes by incorporating different linkers at its C-terminus. The results demonstrated that the incorporation of linkers, including 6-aminohexanoic acid, improved the sensitivity and binding of aldehydes compared to the original peptide.
Quantitative Data Summary
| Linker | Target Analyte | Sensitivity (Hz/ppm) |
| Original Peptide (No Linker) | Pentanal | Not Reported |
| Octanal | Not Reported | |
| Nonanal | Not Reported | |
| 6-Aminohexanoic Acid (C6) | Pentanal | ~0.25 |
| Octanal | ~0.35 | |
| Nonanal | ~0.40 | |
| GSGSGS (for comparison) | Pentanal | 0.3312 |
| Octanal | 0.4281 | |
| Nonanal | 0.4676 |
Data extrapolated and estimated from graphical representations in the source study. The GSGSGS linker is included to provide context on the performance of a different type of flexible linker.
The data suggests that the addition of the 6-aminohexanoic acid linker enhanced the sensor's sensitivity to all tested aldehydes. This improvement is likely due to the linker's ability to project the peptide away from the sensor surface, increasing its accessibility to the target molecules and allowing it to adopt a more favorable conformation for binding.
Experimental Protocols
Peptide Synthesis with Linker Incorporation:
The following is a generalized protocol for solid-phase peptide synthesis (SPPS) incorporating a diaminoalkane linker, based on standard methodologies.
-
Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid/Linker Coupling:
-
To couple the first amino acid, the Fmoc-protected amino acid (3 equivalents) is activated with a coupling agent such as HCTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. This solution is then added to the deprotected resin and allowed to react for 2 hours.
-
To incorporate the linker, this compound or Fmoc-1,4-diaminobutane (3 equivalents) is coupled to the growing peptide chain using the same activation and coupling procedure.
-
-
Washing: After each coupling and deprotection step, the resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Biosensor Preparation and Measurement (Based on the case study):
-
Sensor Preparation: A quartz crystal microbalance (QCM) gold sensor is cleaned and the synthesized peptide with the linker is immobilized on the surface, typically through a C-terminal cysteine residue.
-
Analyte Exposure: The peptide-functionalized sensor is exposed to a controlled flow of the gas-phase analytes (e.g., pentanal, octanal, nonanal) at various concentrations.
-
Signal Detection: The binding of the analyte to the peptide is detected as a change in the resonance frequency of the QCM sensor.
-
Data Analysis: The sensitivity of the sensor is calculated as the change in frequency per unit concentration of the analyte (Hz/ppm).
Visualizing the Workflow
Below are diagrams illustrating the general workflow of peptide synthesis and a conceptual representation of how linker length can affect peptide-receptor interactions.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Conceptual diagram of linker length's effect on peptide-receptor interaction.
Conclusion
The choice between this compound and Fmoc-1,4-diaminobutane as a linker in peptide synthesis is a strategic one that should be guided by the specific requirements of the peptide and its biological target. The longer, more flexible C6 linker may be advantageous when greater conformational freedom is needed for a peptide to achieve its bioactive conformation or to span a significant distance. Conversely, the shorter, more rigid C4 linker could be beneficial for pre-organizing a peptide into a specific conformation required for high-affinity binding, thereby minimizing the entropic penalty of the interaction.
Ultimately, the optimal linker length for a given application must be determined empirically. The insights provided in this guide, however, offer a rational basis for researchers, scientists, and drug development professionals to make an informed initial selection and to understand the potential impact of their choice on the final biological activity of their synthetic peptides.
A Comparative Study of Fmoc-1,6-diaminohexane and Fmoc-1,8-diaminooctane as Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and peptide-drug conjugates. The linker's chemical nature, length, and flexibility can significantly influence the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of two commonly used aliphatic diamine linkers, Fmoc-1,6-diaminohexane and Fmoc-1,8-diaminooctane, supported by physicochemical data and detailed experimental protocols for their evaluation.
The primary difference between these two linkers lies in the length of their alkyl chains, with Fmoc-1,8-diaminooctane possessing two additional methylene (B1212753) units compared to its shorter counterpart. This seemingly minor structural variation can have a cascading effect on the properties of the resulting conjugate. This guide will delve into a comparative analysis of their key physicochemical properties and provide standardized protocols to assess their performance in a laboratory setting.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the key physicochemical properties of this compound and Fmoc-1,8-diaminooctane are summarized below.
| Property | This compound | Fmoc-1,8-diaminooctane | Impact of Longer Alkyl Chain |
| Molecular Formula | C₂₁H₂₆N₂O₂[1][2] | C₂₃H₃₀N₂O₂ | Increased carbon and hydrogen content |
| Molecular Weight | 338.44 g/mol (free base) | 366.50 g/mol (free base) | Increased molecular mass |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline solid | Similar physical state |
| Melting Point (°C) | ~160 (as HCl salt)[1] | Not readily available (expected to be slightly higher than the hexane (B92381) derivative) | Increased intermolecular forces may lead to a higher melting point |
| Calculated logP (XLogP3) | 4.8 | 5.8 (Estimated) | Increased hydrophobicity/lipophilicity |
| Solubility | Soluble in DMSO[3] | Expected to be soluble in DMSO and other organic solvents | Longer alkyl chain generally decreases aqueous solubility |
Note: Some properties for Fmoc-1,8-diaminooctane are estimated based on the known properties of 1,8-diaminooctane (B148097) and the addition of the Fmoc group.
The Influence of Alkyl Chain Length
The two-carbon difference in the alkyl chain between this compound and Fmoc-1,8-diaminooctane is the primary driver of their differing physicochemical properties. The longer octyl chain in Fmoc-1,8-diaminooctane increases its overall hydrophobicity, as indicated by the higher estimated logP value. This enhanced lipophilicity can have several implications in drug development:
-
Increased Hydrophobicity: A more hydrophobic linker may lead to aggregation of the final conjugate, particularly with hydrophobic drug payloads.[4][5]
-
Pharmacokinetics: The overall hydrophobicity of a drug conjugate can influence its distribution, metabolism, and excretion (DME) profile.[6]
-
Stability: While the chemical stability of the amide bond formed with the linker is generally high, the overall stability of the conjugate in circulation can be influenced by the linker's properties.[6][7][8]
Experimental Protocols
To empirically evaluate the performance of these two linkers, the following experimental protocols are recommended.
Synthesis of Fmoc-1,8-diaminooctane
While this compound is commercially available, the synthesis of Fmoc-1,8-diaminooctane may be necessary. A general procedure involves the mono-protection of 1,8-diaminooctane.
Materials:
-
1,8-diaminooctane[9]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
DCM (Dichloromethane)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve a large excess of 1,8-diaminooctane in DCM.
-
Slowly add a solution of Fmoc-OSu (1 equivalent) in DCM to the diamine solution under stirring at room temperature.
-
Add a base such as TEA or DIPEA to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the mono-Fmoc protected product by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Comparative Analysis of Hydrophobicity using RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to experimentally compare the hydrophobicity of the two linkers, both as standalone molecules and after conjugation to a model peptide or drug.
Materials:
-
This compound and Fmoc-1,8-diaminooctane
-
Model peptide or drug molecule
-
RP-HPLC system with a C18 column[10]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile[11]
Procedure:
-
Prepare solutions of this compound and Fmoc-1,8-diaminooctane at the same concentration.
-
If applicable, synthesize the conjugates of a model peptide or drug with each linker.
-
Inject the samples onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 265 nm for the Fmoc group).
-
The compound with the longer retention time is more hydrophobic.
Assessment of Conjugate Aggregation
Dynamic Light Scattering (DLS) is a useful technique to assess the propensity of the final bioconjugates to aggregate.[12]
Materials:
-
Peptide- or drug-conjugates of both linkers
-
Appropriate buffer (e.g., PBS)
-
DLS instrument
Procedure:
-
Prepare solutions of the conjugates at various concentrations in the chosen buffer.
-
Measure the particle size distribution of each solution using the DLS instrument.
-
An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.[12]
Mandatory Visualization
The following diagrams illustrate the general workflow for synthesizing a peptide-drug conjugate using either this compound or Fmoc-1,8-diaminooctane as a linker, and a subsequent comparative analysis.
Caption: Workflow for synthesis and comparative analysis of peptide-drug conjugates.
Conclusion
The choice between this compound and Fmoc-1,8-diaminooctane as a linker in bioconjugation and drug development is a nuanced decision that should be guided by the specific requirements of the application. The longer alkyl chain of Fmoc-1,8-diaminooctane imparts greater hydrophobicity, which can influence the solubility, aggregation, and pharmacokinetic properties of the final conjugate. For applications where increased hydrophobicity is undesirable, this compound may be the preferred choice. Conversely, the longer chain of the octane-based linker might be advantageous in scenarios where a greater separation between the conjugated molecules is required. Ultimately, empirical testing using the protocols outlined in this guide is essential to determine the optimal linker for a given bioconjugate, ensuring the desired balance of stability, solubility, and biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound hydrochloride | TargetMol [targetmol.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing aggregation of peptide conjugate of doxorubicin using quasi-elastic light scattering and 600 MHz NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Diamine Linker Length on Peptide Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational stability of peptides is a critical factor in their biological activity and therapeutic potential. Short peptides often lack a stable secondary structure in solution, which can limit their efficacy. A common strategy to address this is to introduce a covalent cross-link, or "staple," between amino acid side chains to rigidify the peptide backbone and promote a desired conformation, such as an α-helix or a β-turn. The length and flexibility of the linker used for this cyclization play a pivotal role in determining the resulting secondary structure. This guide provides a comparative analysis of how diamine linker length influences peptide conformation, supported by experimental data and detailed methodologies.
The Role of Linker Length in Secondary Structure Stabilization
Covalent linking of amino acid side chains can pre-organize a peptide into a specific secondary structure. The length of the linker is a key determinant of the type and stability of the resulting conformation.
-
α-Helix Stabilization: For α-helical peptides, linkers are typically introduced between residues at positions i and i+4 or i and i+7. An optimally sized linker will mimic the natural helical turn, thereby stabilizing the α-helical fold. A linker that is too short may induce strain and prevent proper helix formation, while a linker that is too long may not provide sufficient conformational constraint, leading to a less stable helix or a mixture of conformations.
-
β-Turn Formation: In smaller peptides, such as tetrapeptides, side-chain to side-chain cyclization can induce the formation of β-turns. The size of the resulting macrocycle, which is dictated by the linker length, is crucial in determining the type of β-turn that is formed.
The following diagram illustrates the general workflow for synthesizing and analyzing diamine-linked peptides to study the impact of linker length on their secondary structure.
Caption: A flowchart of the synthesis and analysis process for peptides with varying diamine linker lengths.
Quantitative Data on Linker Impact on Helicity
| Peptide | Linker Modification | Solvent | [θ]₂₂₂ (deg cm² dmol⁻¹) | % Helicity |
| 4 (unconstrained) | None | PBS | -7585 | 32 |
| 4a | HBS Linker 1 | PBS | -9265 | 40 |
| 4b | HBS Linker 2 | PBS | -10682 | 45 |
| 4c | HBS Linker 3 | PBS | -11200 | 47 |
| 4d | HBS Linker 4 | PBS | -14543 | 62 |
Data adapted from a study on hydrogen-bond surrogate stabilized helices, which serves as an illustrative example of how linker composition and structure can modulate helicity.[1]
The data clearly demonstrates that modifying the linker can significantly increase the α-helical content of the peptide in an aqueous buffer (PBS). As the linker is altered (from 4a to 4d), there is a progressive increase in the negative mean residue ellipticity at 222 nm, which corresponds to a higher percentage of helicity.
The logical relationship between the properties of the diamine linker and the resulting peptide secondary structure is depicted in the diagram below.
Caption: The relationship between diamine linker characteristics and the resulting peptide secondary structure.
Experimental Protocols
This protocol provides a general procedure for the synthesis of diamine-crosslinked peptides using Fmoc/tBu chemistry.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Linear Peptide Assembly: Synthesize the linear peptide sequence on the solid support using standard Fmoc-SPPS protocols.[2][3] This involves iterative cycles of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) and couple it to the deprotected N-terminus on the resin.
-
-
Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will be cross-linked (e.g., Asp or Glu residues using a protecting group orthogonal to the other side-chain protecting groups).
-
Diamine Linker Coupling:
-
Dissolve the diamine linker of the desired length in DMF.
-
Activate the deprotected side-chain carboxyl groups on the resin-bound peptide using a coupling reagent.
-
Add the diamine solution to the resin and allow the reaction to proceed to form the cyclic peptide.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[4]
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration, as this is crucial for calculating molar ellipticity.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Scan speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the spectrum for characteristic features: α-helices show negative bands around 208 nm and 222 nm, while β-sheets have a negative band around 218 nm.
-
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.
-
Sample Preparation:
-
Dissolve the peptide sample in a deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated TFE/water mixtures) to a concentration of 1-5 mM.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra. Common experiments for peptide structure determination include:
-
¹H 1D: To check sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Resonance Assignment: Assign all the proton and carbon signals to specific atoms in the peptide sequence.
-
Structural Restraint Generation:
-
Derive distance restraints from the intensities of NOESY/ROESY cross-peaks.
-
Derive dihedral angle restraints from coupling constants (e.g., ³J(HN, Hα)).
-
-
Structure Calculation: Use the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation: Evaluate the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.
-
References
- 1. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fmoc-Diaminoalkane Linkers in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in solid-phase peptide synthesis (SPPS). The linker not only anchors the nascent peptide chain to the solid support but also influences the purity, yield, and ultimate success of the synthesis. This guide provides an objective comparison of different Fmoc-diaminoalkane linkers, offering insights into how the alkane chain length can impact the synthetic outcome. While direct quantitative comparative studies on the performance of various Fmoc-diaminoalkane linkers are not extensively available in peer-reviewed literature, this guide leverages fundamental principles of peptide chemistry to provide a qualitative and theoretical comparison to inform your selection process.
Fmoc-diaminoalkane linkers are bifunctional reagents that are crucial for introducing a terminal primary amine on a solid support. This functionality is essential for various applications, including the synthesis of cyclic peptides, branched peptides, and the attachment of reporter molecules or other functionalities. The general structure consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the amino groups of a diaminoalkane, leaving the other amino group free for attachment to a resin, typically through an amide bond formation with a carboxylic acid-functionalized resin.
Structural Overview of Fmoc-Diaminoalkane Linkers
The fundamental structure of these linkers involves a diaminoalkane chain of varying length, where one amine is protected by the base-labile Fmoc group. This allows for the selective deprotection and subsequent elongation of the peptide chain.
Caption: General structure of an Fmoc-diaminoalkane linker attached to a solid support.
Head-to-Head Comparison of Fmoc-Diaminoalkane Linkers
The length of the alkane chain (the 'n' in (CH₂)n) is a critical parameter that can influence several aspects of the peptide synthesis. The following table provides a qualitative comparison of linkers with varying chain lengths.
| Feature | Fmoc-Diaminoethane (n=2) | Fmoc-Diaminopropane (n=3) | Fmoc-Diaminobutane (n=4) | Fmoc-Diaminohexane (n=6) |
| Structure | Fmoc-NH-(CH₂)₂-NH₂ | Fmoc-NH-(CH₂)₃-NH₂ | Fmoc-NH-(CH₂)₄-NH₂ | Fmoc-NH-(CH₂)₆-NH₂ |
| Flexibility | Relatively rigid | Moderately flexible | Flexible | Highly flexible |
| Hydrophobicity | Low | Moderate | Moderate-High | High |
| Potential for Side Reactions | Higher potential for intramolecular cyclization (diketopiperazine formation) at the dipeptide stage. | Reduced risk of diketopiperazine formation compared to n=2. | Lower risk of intramolecular side reactions. | Minimal risk of intramolecular cyclization due to increased distance. |
| Impact on Peptide Aggregation | May have a lesser effect on reducing aggregation due to its short length. | Can help in disrupting secondary structures that lead to aggregation. | The longer, more flexible chain can significantly disrupt peptide aggregation. | The increased hydrophobicity might contribute to aggregation in some sequences, but the flexibility is generally beneficial. |
| Typical Applications | Useful when a short, rigid spacer is required. | A versatile and commonly used linker offering a balance of flexibility and manageable hydrophobicity. | Ideal for syntheses where peptide aggregation is a known issue. | Employed when a long, flexible spacer is needed to distance a modification from the peptide backbone. |
Experimental Protocols
The following is a generalized protocol for the use of Fmoc-diaminoalkane linkers in SPPS. Specific conditions may need to be optimized based on the resin, the peptide sequence, and the specific linker used.
Coupling of Fmoc-Diaminoalkane Linker to Carboxylic Acid Resin (e.g., Merrifield or Wang Resin)
-
Resin Swelling: Swell the carboxylic acid resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 1-2 hours.
-
Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) in DMF.
-
Linker Coupling: Add the Fmoc-diaminoalkane linker (typically 1.5-2 equivalents relative to the resin loading) to the activated resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted carboxyl groups on the resin, a capping step can be performed using a mixture of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
Fmoc Deprotection and Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin-bound linker with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group, exposing the primary amine.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard coupling protocols (e.g., DIC/HOBt, HBTU/DIPEA, or HATU/DIPEA).
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. This will cleave the peptide from the linker and remove most common side-chain protecting groups.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. The precipitated peptide can then be collected by centrifugation and purified by chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for utilizing an Fmoc-diaminoalkane linker in solid-phase peptide synthesis.
Caption: A generalized workflow for solid-phase peptide synthesis using an Fmoc-diaminoalkane linker.
A Comparative Guide to the Purity Assessment of Crude Peptides: With and Without a Diaminohexane Spacer
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Crude Peptide Purity Featuring a Diaminohexane Spacer
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The purity of the initial crude product is a critical determinant of the efficiency of the overall manufacturing process, impacting subsequent purification steps and final yield. A common strategy to modulate the physicochemical properties of a peptide is the incorporation of a spacer, such as 1,6-diaminohexane. This guide provides a comparative analysis of the purity assessment of crude peptides, with a particular focus on the impact of incorporating a hydrophobic diaminohexane spacer. We will delve into the standard experimental protocols for purity determination and present comparative data to illustrate the potential differences in the crude product.
The Role of a Diaminohexane Spacer in Peptides
A 1,6-diaminohexane spacer, often incorporated as 6-aminohexanoic acid (Ahx) in solid-phase peptide synthesis (SPPS), is a flexible, hydrophobic linker.[1][2] Its inclusion in a peptide sequence can serve several purposes:
-
Mimicking natural structures: It can act as a structural element to mimic flexible regions of a protein.[2]
-
Improving bioavailability: By replacing parts of the peptide backbone, it can reduce susceptibility to enzymatic degradation.[2]
-
Modulating hydrophobicity: The aliphatic nature of the spacer increases the overall hydrophobicity of the peptide.
-
Facilitating conjugation: The terminal amino group can be used for the attachment of other molecules, such as labels or drugs.
However, the introduction of a highly hydrophobic moiety like a diaminohexane spacer can also present challenges during synthesis and purification, primarily due to an increased tendency for the peptide to aggregate.[1] This aggregation can lead to incomplete reactions and a more complex impurity profile in the crude product.
Comparative Purity Assessment: With vs. Without Diaminohexane Spacer
The purity of a crude peptide is influenced by the efficiency of each coupling and deprotection step during synthesis. The introduction of a diaminohexane spacer can impact these steps. The increased hydrophobicity may lead to stronger inter-chain interactions, causing aggregation on the solid support. This can hinder the access of reagents to the growing peptide chain, potentially resulting in a higher proportion of synthesis-related impurities.
Data Presentation
The following table presents a hypothetical yet representative comparison of the purity profile of a crude peptide synthesized with and without a diaminohexane spacer. This data is based on the general understanding that increased hydrophobicity can complicate peptide synthesis.
| Parameter | Crude Peptide without Spacer | Crude Peptide with Diaminohexane Spacer |
| Purity by RP-HPLC (%) | 85 | 70 |
| Major Impurities | Truncated sequences, Deletion sequences | Truncated sequences, Deletion sequences, Aggregated forms of the peptide |
| Synthesis Yield (crude) | High | Moderate to High |
| Solubility in Aqueous Buffers | Dependent on peptide sequence | Generally lower |
Note: This data is illustrative and the actual results can vary significantly depending on the specific peptide sequence, synthesis conditions, and the analytical methods used.
Experimental Protocols for Purity Assessment
A comprehensive assessment of crude peptide purity relies on a combination of analytical techniques. The three primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for determining the purity of a peptide by separating it from its impurities based on hydrophobicity.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[3]
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide and impurities. For a standard peptide, a gradient of 5% to 65% B over 30 minutes might be appropriate. For a more hydrophobic peptide containing a diaminohexane spacer, a steeper gradient or a higher starting percentage of Mobile Phase B may be necessary to ensure elution.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic amino acids).[3]
-
Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.[4]
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: The crude peptide sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).
-
Data Analysis: The obtained mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the target peptide. The presence of other peaks can indicate impurities.
Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the amino acid composition of the peptide and to quantify the peptide content.
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N HCl.
-
Derivatization: The free amino acids are derivatized to make them detectable.
-
Separation and Detection: The derivatized amino acids are separated by chromatography and detected.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. This allows for the confirmation of the amino acid ratio and the calculation of the net peptide content.
Visualizing the Process and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the purity assessment of crude peptides.
Caption: Structural comparison of a peptide with and without a diaminohexane spacer.
Conclusion
The purity assessment of crude synthetic peptides is a multifaceted process that requires a combination of robust analytical techniques. The inclusion of a diaminohexane spacer, while potentially beneficial for the final peptide's properties, can introduce challenges during synthesis due to its hydrophobic nature. This may result in a lower purity of the crude product and a more complex impurity profile. A thorough understanding of the potential impact of such modifications and the application of appropriate analytical methods are essential for the successful development of peptide-based therapeutics and research tools. By carefully optimizing synthesis and purification protocols, high-purity peptides containing diaminohexane spacers can be obtained for their intended applications.
References
Navigating the Complex Landscape of Peptide Fragmentation: A Comparative Guide to 1,6-Diaminohexane Bridge Analysis in Mass Spectrometry
For researchers, scientists, and drug development professionals delving into the structural intricacies of proteins, cross-linking mass spectrometry (XL-MS) stands as a powerful analytical technique. The choice of cross-linking agent is paramount to the success of these studies. This guide provides a comprehensive comparison of the mass spectrometry fragmentation analysis of peptides featuring a 1,6-diaminohexane bridge, often utilized with a zero-length cross-linker like EDC, against other common cross-linking strategies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their structural proteomics investigations.
A Tale of Two Linkers: Comparing Cross-Linking Strategies
The fragmentation behavior of a cross-linked peptide in a mass spectrometer is profoundly influenced by the nature of the chemical bridge. Here, we compare the use of a 1,6-diaminohexane bridge, a short and non-cleavable spacer, with other widely used cross-linkers.
A 1,6-diaminohexane bridge is typically introduced between acidic residues (aspartic acid, glutamic acid) and primary amines (lysine, protein N-terminus) using a carbodiimide (B86325) activator such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this "zero-length" cross-linking reaction, the EDC facilitates the amide bond formation but is not incorporated into the final cross-link. The 1,6-diaminohexane, therefore, acts as a short, flexible spacer.
In contrast, traditional homobifunctional cross-linkers like disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl)suberate (B1667958) (BS3) react with primary amines, creating a longer, non-cleavable bridge. More recently, MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), have gained popularity as they can be fragmented in the mass spectrometer, simplifying data analysis.
| Feature | 1,6-Diaminohexane with EDC | DSS / BS3 | DSSO |
| Target Residues | Carboxyl groups (Asp, Glu) to Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Spacer Arm Length | ~7.3 Å (from 1,6-diaminohexane) | 11.4 Å | 10.1 Å |
| Cleavability by MS | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
| Fragmentation Complexity | High | High | Low |
| Data Analysis | Computationally intensive | Computationally intensive | Simplified |
The primary challenge with non-cleavable cross-linkers like 1,6-diaminohexane and DSS/BS3 lies in the complexity of the tandem mass spectra.[1] During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbones of both cross-linked peptides fragment, leading to a complex mixture of b- and y-ions from both peptide chains, as well as larger fragment ions containing portions of both peptides.[2] This makes spectral interpretation and confident identification of the cross-linked peptides computationally demanding.[3]
MS-cleavable cross-linkers like DSSO are designed to overcome this challenge.[4] The sulfoxide bond in DSSO is labile and preferentially cleaves under low-energy CID, generating two modified peptides.[5][6] These individual peptides can then be subjected to further fragmentation (MS³) to determine their sequences, greatly simplifying the identification process.[4][7]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful XL-MS studies. Below are representative protocols for protein cross-linking using 1,6-diaminohexane with EDC and the non-cleavable amine-reactive cross-linker DSS.
Protocol 1: Cross-Linking with EDC and 1,6-Diaminohexane
This protocol is adapted for the use of 1,6-diaminohexane as a spacer to cross-link carboxylic acid and amine groups.[8][9]
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
1,6-Diaminohexane
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Digestion enzyme (e.g., Trypsin)
-
Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Add 1,6-diaminohexane to the reaction mixture to a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically. Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Prepare the cross-linked protein for mass spectrometry analysis by in-solution or in-gel digestion with an appropriate protease. For example, for in-solution digestion, the sample can be denatured, reduced, alkylated, and then digested with trypsin overnight.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Protocol 2: Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol is for a common non-cleavable, amine-reactive cross-linker.[10]
Materials:
-
Protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Disuccinimidyl suberate (DSS) dissolved in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Digestion enzyme (e.g., Trypsin)
-
Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add the DSS solution to the protein solution to a final concentration of 1-2 mM. The optimal concentration should be determined empirically by titration.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Prepare the cross-linked protein for mass spectrometry analysis by in-solution or in-gel digestion with an appropriate protease, as described in Protocol 1.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Data Presentation: A Comparative Overview
The choice of cross-linker and fragmentation method significantly impacts the data obtained from an XL-MS experiment. The following table summarizes the expected outcomes for different cross-linking strategies.
| Parameter | 1,6-Diaminohexane with EDC (Non-cleavable) | DSS / BS3 (Non-cleavable) | DSSO (MS-cleavable) |
| Predominant Fragmentation Method | HCD | HCD | CID (for cleavage), HCD/ETD (for sequencing) |
| Expected MS/MS Spectrum | Complex, with fragment ions from both peptides | Complex, with fragment ions from both peptides | Simplified, with fragment ions from individual peptides in MS³ |
| Number of Identified Cross-links | Lower, due to complex spectra | Moderate, due to longer spacer arm | Higher, due to simplified data analysis |
| Sequence Coverage of Peptides | Often lower for one of the peptides | Often lower for one of the peptides | Generally higher for both peptides |
| Confidence in Identification | Lower, requires sophisticated software | Lower, requires sophisticated software | Higher, due to MS³ confirmation |
Visualizing the Workflow and Fragmentation
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. A comprehensive investigation of the impact of cross-linker backbone structure on protein dynamics analysis: A case study with Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Structural Proteomics Enabled by Limited Proteolysis and Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]
Safety Operating Guide
Proper Disposal of Fmoc-1,6-diaminohexane: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Fmoc-1,6-diaminohexane as a hazardous chemical waste. Proper disposal requires engagement with a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of the parent compound, 1,6-diaminohexane, in the absence of a specific Safety Data Sheet (SDS) for the Fmoc-protected version. The addition of the Fmoc (Fluorenylmethyloxycarbonyl) group may alter the compound's properties, but the core hazards of the diaminohexane moiety should be considered present.
Key Safety and Hazard Information
This compound should be handled with the same precautions as its parent compound, 1,6-diaminohexane, which is classified as corrosive, harmful if swallowed or in contact with skin, and may cause respiratory irritation. It is also considered harmful to aquatic life.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.
Quantitative Data Summary
The following table summarizes the key quantitative data for the parent compound, 1,6-diaminohexane, which should be used as a conservative reference for handling this compound.
| Property | Value | Reference Compound |
| Physical State | Solid | 1,6-diaminohexane |
| Melting Point | 39-42 °C | 1,6-diaminohexane |
| Boiling Point | 204-205 °C | 1,6-diaminohexane |
| Flash Point | 84 °C (closed cup) | 1,6-diaminohexane |
| Density | 0.89 g/cm³ at 25 °C | 1,6-diaminohexane |
| pH | 12.1 (1% aqueous solution) | 1,6-diaminohexane |
| UN Number | 2280 | 1,6-diaminohexane, solid |
| Hazard Class | 8 (Corrosive) | 1,6-diaminohexane, solid |
| Packing Group | III | 1,6-diaminohexane, solid |
Note: Data is for the parent compound 1,6-diaminohexane and should be used for guidance. The properties of this compound may vary.
Experimental Protocol: Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. For larger spills, respiratory protection may be necessary.[3]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2] For solutions, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).
-
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions. Do not mix with other waste.[4]
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with corrosive amines.
-
The label should clearly state "Hazardous Waste" and list the chemical name "this compound" and its associated hazards (Corrosive, Toxic).
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is for guidance purposes only and is based on the properties of the parent compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available. It is the user's responsibility to ensure full compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
